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  • Product: Isopropyl 1-methyl-1H-pyrazole-4-carboxylate
  • CAS: 1429418-36-9

Core Science & Biosynthesis

Foundational

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate CAS number and properties.

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate , a specialized heterocyclic building block used in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, properties, and applications of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 1429418-36-9 Chemical Class: Heterocyclic Ester / Pyrazole Derivative[1]

Executive Summary

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a strategic intermediate in the synthesis of pharmaceutical and agrochemical agents. As an ester derivative of 1-methyl-1H-pyrazole-4-carboxylic acid, it serves as a lipophilic precursor for generating diverse pyrazole-4-carboxamides, which are privileged scaffolds in kinase inhibitors (e.g., Aurora, FGFR) and SDHI fungicides. This guide provides validated protocols for its synthesis, handling, and application in drug development workflows.

Chemical Identity & Physical Properties[2][3][4]

Identification Data
PropertySpecification
IUPAC Name Propan-2-yl 1-methyl-1H-pyrazole-4-carboxylate
CAS Number 1429418-36-9
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CC(C)OC(=O)C1=CN(C)N=C1
InChI Key Derived from structure
Physicochemical Properties

Note: Experimental values for this specific ester are rare in open literature; values below are derived from structure-activity relationship (SAR) data of homologous methyl/ethyl esters.

ParameterValue / PredictionRelevance
Appearance Colorless to pale yellow liquid or low-melting solidPurity indicator
Boiling Point ~240–250 °C (Predicted at 760 mmHg)Distillation parameters
Density ~1.12 g/cm³Solvent handling
LogP ~1.2Lipophilicity assessment
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterExtraction/Work-up

Synthesis & Manufacturing Protocols

Synthetic Route Analysis

The most reliable synthesis targets the esterification of the commercially available 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1). Direct cyclization methods (e.g., using isopropyl 2-formyl-3-oxopropanoate) are less common due to the instability of the starting aldehyde esters.

Validated Protocol: Acid Chloride Esterification

This method is preferred for its high yield and scalability. It avoids the use of expensive coupling reagents.

Reagents:

  • Precursor: 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl chloride (SOCl₂) (3.0 equiv) or Oxalyl chloride (1.2 equiv) with DMF cat.

  • Nucleophile: Isopropanol (excess or 1.5 equiv with base)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under N₂, suspend 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM.

  • Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Concentrate in vacuo to remove excess chlorinating agent. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Esterification: Cool the solution to 0°C. Add a mixture of Isopropanol (1.5 equiv) and Triethylamine (2.0 equiv) dropwise.

  • Work-up: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the conversion logic and alternative pathways.

SynthesisPath Start 1-Methyl-1H-pyrazole- 4-carboxylic acid (CAS 5952-92-1) Inter Acid Chloride Intermediate Start->Inter Product Isopropyl 1-methyl-1H- pyrazole-4-carboxylate (CAS 1429418-36-9) Inter->Product R1 SOCl2 or (COCl)2 DCM, cat. DMF R2 Isopropanol Et3N, 0°C -> RT

Caption: Two-step synthesis via acid chloride activation ensures high conversion efficiency.

Chemical Reactivity & Applications[9]

Functional Group Transformations

Researchers utilize this ester primarily as a "masked" acid or a scaffold for heterocycle diversification. The isopropyl group provides steric bulk, often improving solubility in organic solvents compared to methyl esters during multi-step synthesis.

  • Hydrolysis (Saponification):

    • Reaction: LiOH in THF/Water.

    • Use: Regenerates the acid moiety for coupling with amines (e.g., to form amide-linked kinase inhibitors).

  • Reduction:

    • Reaction: LiAlH₄ or DIBAL-H.

    • Product: (1-Methyl-1H-pyrazol-4-yl)methanol (Alcohol) or the aldehyde.

    • Use: Precursor for benzylic-type substitutions or reductive aminations.

  • Amidation (Direct):

    • Reaction: AlMe₃ mediated aminolysis with anilines.

    • Use: Direct conversion to bioactive carboxamides without passing through the free acid.

Drug Development Context

The 1-methyl-1H-pyrazole-4-carbonyl motif is a pharmacophore found in:

  • SDHI Fungicides: Inhibitors of Succinate Dehydrogenase (e.g., Fluxapyroxad analogs).

  • Kinase Inhibitors: Targeting Aurora A/B and FGFR. The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Reactivity Network Diagram

Reactivity Core Isopropyl 1-methyl-1H- pyrazole-4-carboxylate Acid Carboxylic Acid (Active Coupling Partner) Core->Acid Hydrolysis (LiOH) Alc Pyrazolyl Methanol (Building Block) Core->Alc Reduction (LiAlH4) Amide Pyrazole Carboxamides (Bioactive Core) Core->Amide Aminolysis (R-NH2 / AlMe3) Acid->Amide Coupling (HATU/EDC)

Caption: Divergent synthetic utility of the isopropyl ester in medicinal chemistry workflows.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood, especially when handling the acid chloride precursor.

References

  • BLD Pharm. (n.d.). Isopropyl 1-methyl-1H-pyrazole-4-carboxylate Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacophore modeling of pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (General reference for pyrazole ester synthesis).
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Retrieved from

Sources

Exploratory

Physical and chemical properties of pyrazole-4-carboxylate esters.

An In-Depth Technical Guide for Drug Discovery & Synthesis Part 1: Executive Technical Overview In the landscape of medicinal chemistry, pyrazole-4-carboxylate esters (e.g., ethyl 1H-pyrazole-4-carboxylate) function as "...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Synthesis

Part 1: Executive Technical Overview

In the landscape of medicinal chemistry, pyrazole-4-carboxylate esters (e.g., ethyl 1H-pyrazole-4-carboxylate) function as "privileged scaffolds." They act as bifunctional building blocks where the pyrazole ring offers distinct hydrogen-bond donor/acceptor motifs for receptor binding, while the C4-ester provides a handle for lipophilicity modulation or further synthetic elaboration into amides, alcohols, and heterocycles.

This guide moves beyond basic characterization to explore the structure-property relationships (SPR) that dictate how these molecules behave in the flask and in the biological milieu.

Part 2: Physical Characterization & Solid-State Dynamics

The physical behavior of pyrazole-4-carboxylates is dominated by the interplay between the electron-withdrawing ester group and the amphoteric pyrazole core.

2.1 Crystallography and Hydrogen Bonding

Unlike simple esters, pyrazole-4-carboxylates exhibit anomalously high melting points (e.g., 77–80 °C for the ethyl ester) relative to their molecular weight (~140.14 g/mol ).

  • Mechanism: In the solid state, the un-substituted N-H acts as a donor while the pyridinic Nitrogen (N2) and the carbonyl oxygen act as acceptors. This leads to the formation of robust intermolecular hydrogen-bonded ribbons or dimers.

  • Implication: This lattice energy barrier must be overcome during dissolution. While soluble in polar organic solvents (DMSO, MeOH, DCM), solubility in non-polar hydrocarbons (Hexane) is often poor, necessitating polar co-solvents for extraction protocols.

2.2 Spectral Fingerprints (Diagnostic Data)
SpectroscopyDiagnostic SignalStructural Insight
1H NMR

8.00–8.30 ppm (s, 2H)
The C3 and C5 protons are chemically equivalent in the rapid-exchange tautomeric regime (DMSO-

).
1H NMR

13.0–13.5 ppm (br s, 1H)
The N-H proton is highly deshielded due to the electron-withdrawing ester and H-bonding.
13C NMR

~163 ppm (C=O)
Typical ester carbonyl resonance.
IR (ATR)

~3100–3200 cm⁻¹
Broad N-H stretch (indicative of H-bonding).
IR (ATR)

~1700–1720 cm⁻¹
Strong C=O stretching vibration.
2.3 Acid-Base Profile (pKa)

The C4-ester exerts a strong mesomeric withdrawing effect (-M) , significantly acidifying the N-H proton compared to unsubstituted pyrazole.

  • Pyrazole pKa: ~14.2 (in water).

  • Pyrazole-4-carboxylate pKa: Estimated ~10.5–11.5.

  • Consequence: These esters can be deprotonated by weaker bases (e.g.,

    
     in DMF) than those required for simple pyrazoles, facilitating mild alkylation conditions.
    
Part 3: Chemical Reactivity & Mechanistic Insight
3.1 Tautomerism & Regioselectivity (The Core Challenge)

The most critical reactivity parameter for researchers is the annular tautomerism . In solution, the proton shuttles between N1 and N2.

  • Symmetry: For symmetric 1H-pyrazole-4-carboxylates, N1 and N2 are identical.

  • Asymmetry: Once a substituent is introduced at C3 or C5, or if the N is alkylated, the symmetry breaks.

  • The Alkylation Problem: When alkylating a 3-substituted pyrazole-4-carboxylate, two regioisomers are possible (1,3-substituted vs. 1,5-substituted).

    • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky C3 substituent).

    • Electronic Control: In some cases, electronic repulsion from lone pairs can override sterics.

3.2 Visualization: Tautomeric Equilibrium & Alkylation Logic

Tautomerism TautomerA 1H-Tautomer (Proton on N1) TautomerB 2H-Tautomer (Proton on N2) TautomerA->TautomerB Fast Exchange (Solvent Dependent) Anion Pyrazolate Anion (Delocalized Negative Charge) TautomerA->Anion Base (K2CO3) TautomerB->Anion Base Product1 Regioisomer A (Sterically Favored) Anion->Product1 R-X (Attack at N1) Product2 Regioisomer B (Sterically Hindered) Anion->Product2 R-X (Attack at N2)

Caption: Tautomeric equilibrium leading to a common delocalized anion. Subsequent alkylation is governed by steric accessibility, typically favoring the isomer with the alkyl group distal to C3/C5 substituents.

3.3 The Ester Functionality

The C4-ester is deactivated towards nucleophilic attack due to the electron-rich nature of the pyrazole ring (which can donate electron density into the carbonyl).

  • Hydrolysis: Requires vigorous conditions (e.g., refluxing NaOH/EtOH or conc. HCl) compared to phenyl esters.

  • Reduction: Can be reduced to the alcohol (

    
    ) or aldehyde (DIBAL-H), providing a route to 4-(hydroxymethyl)pyrazoles.
    
Part 4: Synthetic Protocols
Protocol A: Cyclocondensation (De Novo Synthesis)

Use Case: Creating the pyrazole ring from acyclic precursors.

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate OR Ethyl 2-formyl-3-oxopropanoate (generated in situ).

  • Hydrazine Hydrate (

    
    ).
    
  • Ethanol (Solvent).[1]

Methodology:

  • Preparation: Dissolve the 1,3-dicarbonyl equivalent (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Cool to 0 °C. Add Hydrazine Hydrate (1.1 equiv) dropwise. Exothermic reaction.[2]

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Concentrate in vacuo. The product often precipitates upon cooling or addition of ice-water.

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Regioselective N-Alkylation

Use Case: Functionalizing the ring nitrogen.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv).

  • Alkyl Halide (1.2 equiv).

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Acetonitrile (ACN) or DMF.[3]

Step-by-Step:

  • Deprotonation: Suspend the ester and base in dry ACN under

    
    . Stir at RT for 30 min to ensure anion formation.
    
  • Alkylation: Add the alkyl halide. Heat to 60 °C if the halide is unreactive; RT is sufficient for active halides (e.g., BnBr, MeI).

  • Validation: Monitor consumption of starting material.

  • Workup: Filter off inorganic salts. Evaporate solvent. Partition between EtOAc and Water.

  • Separation: If isomers form (in substituted cases), separate via column chromatography. The 1,3-isomer (less polar) usually elutes before the 1,5-isomer.

Part 5: Synthetic Workflow Visualization

Synthesis Start 1,3-Dicarbonyl Equivalent (e.g., Ethyl 2-formyl-3-oxopropanoate) Intermediate Ethyl 1H-pyrazole-4-carboxylate (Core Scaffold) Start->Intermediate Cyclocondensation Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Intermediate Branch1 Hydrolysis (NaOH, H2O/EtOH) Intermediate->Branch1 Branch2 N-Alkylation (R-X, K2CO3, DMF) Intermediate->Branch2 Product1 Pyrazole-4-carboxylic Acid (Building Block) Branch1->Product1 Product2 N-Substituted Ester (Drug Precursor) Branch2->Product2

Caption: Synthetic tree illustrating the generation of the core scaffold and its two primary divergent pathways: Hydrolysis (Acid generation) and N-Alkylation (Diversification).

Part 6: References
  • Synthesis and physical properties of ethyl 1H-pyrazole-4-carboxylate. ChemicalBook Protocols.

  • Regioselectivity in Pyrazole Alkylation. BenchChem Technical Support.

  • Physical Properties and Spectral Data (PubChem). National Institutes of Health (NIH).

  • Medicinal Chemistry of Pyrazole Scaffolds. National Journal of Pharmaceutical Sciences.

  • Structural Dynamics of Pyrazole Carboxylic Acids. ResearchGate.

Sources

Foundational

Strategic Synthesis of 1-Substituted Pyrazole-4-Carboxylic Acids: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Regiocontrol, Scalability, and Mechanistic Integrity Executive Summary: The Regioselectivity Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: Regiocontrol, Scalability, and Mechanistic Integrity

Executive Summary: The Regioselectivity Challenge

The 1-substituted pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, serving as a core motif in JAK inhibitors (e.g., Ruxolitinib), sGC stimulators (e.g., Riociguat), and various GPCR ligands.

While the pyrazole ring is deceptively simple, its synthesis is plagued by a critical challenge: Regioselectivity.

The distinction between N1- and N2-alkylation (or 1,3- vs. 1,5-substitution during cyclization) dictates biological activity. A non-selective synthesis results in tedious chromatographic separations, yield loss, and ambiguity in Structure-Activity Relationship (SAR) data. This guide prioritizes methodologies that enforce regiochemical integrity, moving beyond "trial-and-error" alkylation to mechanistically grounded synthetic routes.

Strategic Retrosynthesis

We categorize the synthesis into three distinct pathways based on the point of divergence and substrate complexity.

  • Route A (The Vilsmeier-Haack Method): Best for 1-Aryl or complex 1-Heteroaryl substituents. Locks regiochemistry early via hydrazone formation.

  • Route B (The Enaminone Cyclization): Best for 1-Alkyl substituents. Scalable but requires specific conditions (e.g., fluorinated solvents) to maximize regiocontrol.

  • Route C (Direct Functionalization): Best for Rapid Prototyping . Relies on N-alkylation of pre-formed pyrazoles; suffers from poor selectivity but offers speed for simple analogs.

Visualization: Decision Matrix for Synthetic Route Selection

G Start Target: 1-Substituted Pyrazole-4-COOH Decision What is the nature of the N1-Substituent? Start->Decision Aryl Aryl / Heteroaryl (Sterically demanding) Decision->Aryl Complex Alkyl Simple Alkyl (Methyl, Ethyl) Decision->Alkyl Simple RouteA ROUTE A: Vilsmeier-Haack (Hydrazone Cyclization) Aryl->RouteA High Regiocontrol RouteB ROUTE B: Enaminone Cyclization (Fluorinated Solvents) Alkyl->RouteB Scalable RouteC ROUTE C: Direct Alkylation (Requires Separation) Alkyl->RouteC Fast / Low Yield OutputA 1-Aryl-pyrazole-4-CHO (Oxidize to COOH) RouteA->OutputA OutputB Ethyl 1-Alkyl-pyrazole-4-COO (Hydrolyze to COOH) RouteB->OutputB

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on N1-substituent nature.

Route A: The Vilsmeier-Haack "De Novo" Synthesis

Best Practice for: 1-Aryl and 1-Heteroaryl derivatives.

This route avoids the ambiguity of N-alkylation by forming the pyrazole ring around the nitrogen of the hydrazine. The key intermediate is a hydrazone , derived from a methyl ketone (e.g., acetophenone) and a substituted hydrazine.

The Mechanism

The reaction utilizes the Vilsmeier Reagent (POCl


 + DMF) to perform a double formylation on the hydrazone, followed by cyclization.
  • Hydrazone Formation: Condensation of ketone with hydrazine.

  • Vilsmeier Attack: The hydrazone

    
    -carbon attacks the chloroiminium ion (Vilsmeier reagent).
    
  • Cyclization: A second formylation occurs, followed by intramolecular nucleophilic attack by the hydrazone nitrogen, eliminating dimethylamine to form 1-substituted pyrazole-4-carbaldehyde .

  • Oxidation: The aldehyde is oxidized to the carboxylic acid.[1][2]

Detailed Protocol

Step 1: Hydrazone Formation

  • Reagents: Acetophenone derivative (1.0 eq), Aryl Hydrazine (1.1 eq), Ethanol (Solvent), Acetic Acid (cat.).

  • Procedure: Reflux for 2-4 hours. Cool to precipitate the hydrazone. Filter and dry.[3]

  • Checkpoint: Verify disappearance of ketone carbonyl via IR or TLC.

Step 2: Vilsmeier-Haack Cyclization

  • Reagents: Hydrazone (1.0 eq), POCl

    
     (3.0 eq), DMF (5.0 eq/Solvent).
    
  • Safety Note: POCl

    
     reacts violently with water. Use anhydrous DMF.
    
  • Procedure:

    • Cool DMF to 0°C. Add POCl

      
       dropwise (exothermic) to generate the Vilsmeier salt.
      
    • Add the hydrazone (dissolved in minimum DMF) dropwise.

    • Heat to 60-80°C for 4-6 hours.

    • Quench: Pour onto crushed ice/NaOAc solution. The aldehyde precipitates as a solid.

    • Yield: Typically 70-90%.[4]

Step 3: Pinnick Oxidation (Aldehyde


 Acid) 
  • Why: Mild conditions prevent decarboxylation or side reactions common with KMnO

    
    .
    
  • Reagents: Pyrazole-4-carbaldehyde, NaClO

    
     (1.5 eq), NaH
    
    
    
    PO
    
    
    (buffer), 2-Methyl-2-butene (scavenger), t-BuOH/H
    
    
    O (solvent).
  • Procedure: Stir at room temperature for 2-4 hours. Acidify to pH 3 to precipitate the carboxylic acid.

Mechanistic Visualization

Vilsmeier Sub1 Methyl Ketone (Acetophenone) Hydrazone Hydrazone Intermediate Sub1->Hydrazone + Sub2 Sub2 R-Hydrazine Intermed Bis-formylated Intermediate Hydrazone->Intermed + Vilsmeier (Double Formylation) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Aldehyde 1-Substituted Pyrazole-4-CHO Intermed->Aldehyde Cyclization - Me2NH Acid Target: Pyrazole-4-COOH Aldehyde->Acid Pinnick Oxidation

Caption: Step-wise transformation from ketone hydrazones to pyrazole-4-carboxylic acids via Vilsmeier-Haack.

Route B: The Enaminone Cyclization (Regioselective)

Best Practice for: 1-Alkyl derivatives (e.g., 1-Methyl, 1-Ethyl).

The reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate (an enaminone precursor) with hydrazines is the standard industrial route. However, it suffers from a classic regioselectivity problem:

  • Product A (Desired): 1-Alkyl-1H-pyrazole-4-carboxylate.

  • Product B (Undesired): 1-Alkyl-1H-pyrazole-3-carboxylate (or 5-isomer depending on substitution).

The "Fluorinated Solvent" Effect

Recent advances demonstrate that using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as solvents dramatically shifts the equilibrium toward the desired isomer compared to standard ethanol.

  • Mechanism: Fluorinated solvents activate the carbonyl via H-bonding, directing the nucleophilic attack of the hydrazine (the NH

    
     end vs. the NH-R end) more selectively.
    
Protocol (Optimized for Regiocontrol)
  • Precursor Synthesis: React Ethyl Acetoacetate with Triethyl Orthoformate (Ac

    
    O, reflux) to yield Ethyl 2-(ethoxymethylene)-3-oxobutanoate .
    
  • Cyclization:

    • Dissolve the precursor in TFE (Trifluoroethanol).

    • Cool to 0°C.[4]

    • Add Methyl Hydrazine (1.05 eq) slowly.

    • Stir at RT for 1 hour, then reflux for 2 hours.

  • Workup: Evaporate solvent. The residue is usually 90%+ the desired 1,3,4-isomer pattern (vs. 60:40 mixtures in Ethanol).

  • Hydrolysis: Standard LiOH/THF/H

    
    O hydrolysis yields the acid.
    

Comparison of Methodologies

FeatureRoute A: Vilsmeier-HaackRoute B: Enaminone (TFE)Route C: Direct Alkylation
Primary Substrate Acetophenone HydrazonesEthyl AcetoacetateEthyl Pyrazole-4-carboxylate
Regioselectivity Excellent (>98%) Good (90:10) Poor (Mixture)
Step Count 3 (Linear)2 (Linear)1 (Convergent)
Scalability HighHighMedium (Separation bottleneck)
Cost Low (Commodity reagents)Medium (TFE solvent)Low
Key Risk POCl

handling
Isomer contaminationDifficult purification

References

  • Vilsmeier-Haack Mechanism & Scope

    • Title: Synthesis of 1-substituted pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction.[3][5][6]

    • Source: Arkivoc, 2011(2), 25-34.
    • URL:[Link]

  • Regioselective Cyclization (Fluorinated Solvents)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry, 2003, 68(15), 5977–5982.
    • URL:[Link]

  • Pinnick Oxidation Protocol

    • Title: Oxidation of Aldehydes to Carboxylic Acids.[1][2]

    • Source: Organic Chemistry Portal (Methodology Review).
    • URL:[Link]

  • General Pyrazole Synthesis Review

    • Title: Recent Advances in the Synthesis of Pyrazoles.[5][7][8][9]

    • Source: MDPI Molecules, 2023.
    • URL:[Link]

Sources

Exploratory

Solubility and stability of pyrazole derivatives in different solvents.

An In-depth Technical Guide to the Solubility and Stability of Pyrazole Derivatives for Pharmaceutical Development Introduction: The Pyrazole Scaffold in Modern Drug Discovery Pyrazole, a five-membered aromatic heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Pyrazole Derivatives for Pharmaceutical Development

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile building block in the design of therapeutic agents across a multitude of disease areas, including inflammation, oncology, and infectious diseases.[2][3][4] The biological activity of these derivatives is profoundly influenced by their physicochemical properties, primarily their solubility and stability.[2]

A compound's therapeutic efficacy is contingent upon its ability to be absorbed, distributed, metabolized, and excreted (ADME)—a profile in which solubility plays a pivotal role.[5] Many promising pyrazole derivatives exhibit poor aqueous solubility, limiting their bioavailability and clinical utility.[2] Furthermore, the stability of a drug substance dictates its shelf-life, formulation strategy, and ultimately, its safety and potency.[6][7]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the factors governing the solubility and stability of pyrazole derivatives. It moves beyond theoretical principles to offer field-proven experimental protocols and insights, explaining the causality behind methodological choices to empower robust and reliable pharmaceutical development.

Core Principles: Understanding Solubility and Stability

The Science of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a solid crystalline compound like a pyrazole derivative, this process involves two key energy considerations:

  • Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the individual solute molecules interact with solvent molecules.

A compound dissolves when the solvation energy overcomes the crystal lattice energy. This balance is influenced by a multitude of factors related to both the solute and the solvent.

The Imperative of Stability

Chemical stability refers to a molecule's ability to resist degradation under various environmental conditions.[6][7] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties. Key degradation pathways relevant to pyrazole derivatives include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Ester or amide-substituted pyrazoles can be particularly susceptible.[8]

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or metal ions.[9] The pyrazole ring itself can undergo hydroxylation.[9]

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation. Aromatic systems like the pyrazole ring can absorb UV light, leading to bond cleavage.[5]

Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.

Key Factors Influencing Pyrazole Solubility and Stability

The physicochemical behavior of a pyrazole derivative is not intrinsic to the core ring alone but is a composite of its entire molecular structure and its interaction with the environment.

Molecular and Structural Factors
  • Substituents: The nature of the groups attached to the pyrazole ring is paramount. Lipophilic (non-polar) groups, such as phenyl rings, tend to decrease aqueous solubility, while polar groups capable of hydrogen bonding (e.g., amino, hydroxyl) can increase it.[8][10]

  • Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease due to larger molecular surface area and potentially stronger crystal lattice forces.[10]

  • Crystal Structure (Polymorphism): The arrangement of molecules in the solid state significantly impacts the lattice energy. Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubilities.[10]

  • Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding between pyrazole molecules, lead to higher lattice energy and consequently, lower solubility.[10]

Environmental and Solvent Factors
  • pH: For ionizable pyrazole derivatives, pH is a critical determinant of aqueous solubility. The pyrazole ring contains a weakly basic nitrogen atom.[5] In acidic solutions, this nitrogen can be protonated, forming a more soluble salt. Conversely, substituents may be acidic. The overall solubility profile is thus a function of the compound's pKa(s).[5]

  • Solvent Polarity: Pyrazole derivatives are often more soluble in organic solvents than in water.[10][11] Polar aprotic solvents like DMSO and DMF are effective at solvating both polar and non-polar regions of the molecule, while polar protic solvents like ethanol and methanol are also commonly used.[5]

  • Temperature: For most solids, solubility increases with temperature, as the additional thermal energy helps overcome the crystal lattice energy.[6][11] However, this must be balanced against the potential for thermal degradation at elevated temperatures.[5]

Key factors that influence the solubility of pyrazole derivatives.

Experimental Assessment of Solubility

Determining the solubility of a compound is a fundamental step in its preclinical development. Two primary types of solubility are measured: thermodynamic and kinetic.

Protocol: Equilibrium (Thermodynamic) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.[5] It reflects the solubility limit when the system has had sufficient time to reach a balance between the dissolved and solid states.

Causality Behind the Protocol: The core principle is to create a saturated solution and then accurately measure the concentration of the dissolved compound. The extended incubation time ensures that equilibrium is reached, providing a thermodynamically stable value that is crucial for formulation development.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid pyrazole derivative to a series of vials. Each vial should contain a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO).[5] The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation at high speed followed by careful collection of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: The equilibrium solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Protocol: Kinetic Solubility Assay

This high-throughput method is frequently used in early drug discovery to estimate solubility from a DMSO stock solution.[5] It measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer.

Causality Behind the Protocol: This assay mimics the conditions a compound might experience during in vitro biological assays, where it is introduced from a DMSO stock. It provides a measure of how readily a compound will stay in solution under non-equilibrium conditions, which is vital for ensuring the reliability of screening data.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the pyrazole derivative in 100% DMSO (e.g., 10 mM).

  • Addition: In a microtiter plate, add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4). This creates a dilution series.

  • Precipitation Monitoring: Incubate the plate for a short period (e.g., 1-2 hours). The formation of a precipitate is monitored. This can be done visually or, more accurately, using nephelometry, which measures light scattering from suspended particles.[5]

  • Quantification (Alternative): Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the aqueous phase can be determined by analytical methods like HPLC-UV or LC-MS.[5]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Solvent System Predicted Qualitative Solubility of a Hypothetical Phenyl-Pyrazole Derivative Rationale
Water (pH 7)LowThe non-polar phenyl group counteracts the polar pyrazole ring, limiting aqueous solubility.[5]
0.1 M HCl (Acidic)Moderate to HighProtonation of the basic nitrogen atom(s) in the pyrazole ring forms a more soluble salt.[5]
0.1 M NaOH (Basic)LowThe compound is likely to be in its less soluble free base form.[5]
Ethanol, MethanolModerateThese polar protic solvents can engage in hydrogen bonding but are less polar than water.[5][10]
DMSO, DMFHighThese polar aprotic solvents are excellent at solvating both the polar and non-polar parts of the molecule.[5]
HexaneVery LowThe compound's polarity is too high for effective solvation in a non-polar solvent.[5]

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[6][12] These studies deliberately expose the drug substance to harsh conditions to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[12][13] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from any degradation products.[7]

Workflow for Forced Degradation and Stability-Indicating Method Development.
Protocol: Forced Degradation Study for a Pyrazole Derivative

Causality Behind the Protocol: The goal is to induce a modest amount of degradation (typically 5-20%) to generate sufficient quantities of degradation products for detection and method development, without completely destroying the parent molecule.[14] The chosen stress conditions represent the primary chemical challenges a drug might face: hydrolysis (acid/base), oxidation, heat, and light.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M to 1 M HCl) and incubate at room temperature or an elevated temperature (e.g., 60 °C) for a defined period.[5][15]

    • Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 M to 1 M NaOH) and incubate under similar conditions as acid hydrolysis.[5][15] After incubation, neutralize the acidic and basic samples to prevent further degradation.

    • Oxidative Degradation: Treat the solution with an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), and keep it at room temperature, protected from light.[5][9]

    • Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C).[5][9]

    • Photostability: Expose the solid compound and its solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines.[9] A control sample should be kept in the dark to differentiate light-induced degradation from thermal degradation.

  • Development of a Stability-Indicating RP-HPLC Method:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: Use a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]

    • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the assessment of peak purity and provides UV spectra that can help distinguish between the parent compound and its degradants.[15]

  • Sample Analysis and Method Validation:

    • Inject the stressed samples into the HPLC system.

    • Examine the chromatograms to ensure that the degradation product peaks are well-resolved from the parent peak and from each other.

    • If resolution is poor, optimize the HPLC method (e.g., change the gradient, mobile phase pH, or column).

    • Once the method is established as stability-indicating, it must be fully validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, specificity, linearity, and range.

Stress Condition Typical Reagent/Parameters Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60 °CCleavage of acid-labile groups (e.g., esters, amides).
Base Hydrolysis 0.1 M - 1 M NaOH, 60 °CCleavage of base-labile groups; some pyrazole rings can be unstable in strong base.[3]
Oxidation 3% H₂O₂, Room TempRing hydroxylation, N-oxidation, or oxidation of susceptible substituents.[9]
Thermal 60-80 °C (Solid & Solution)Thermally induced decomposition; identifies intrinsic stability.
Photolytic ICH Q1B specified light sourcePhotochemical reactions, often involving radical mechanisms.

Conclusion

A thorough understanding and experimental evaluation of solubility and stability are non-negotiable requirements in the journey of a pyrazole derivative from a laboratory hit to a clinical candidate. These fundamental physicochemical properties govern a compound's druggability, influencing everything from its biological activity in initial screens to its safety and efficacy in patients. By employing robust, well-designed experimental protocols, such as those detailed in this guide, researchers can systematically characterize their compounds, anticipate potential development challenges, and make informed decisions. This rigorous approach is essential for mitigating risks, optimizing formulations, and ultimately accelerating the development of novel pyrazole-based therapeutics.

References

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. Retrieved February 23, 2026, from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved February 23, 2026, from [Link]

  • Amblard, F., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. ICH. Retrieved February 23, 2026, from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Retrieved February 23, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026, January 23). EPJ Web of Conferences. Retrieved February 23, 2026, from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Bakshi, M., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved February 23, 2026, from [Link]

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate as a building block in organic synthesis.

Executive Summary Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a specialized heterocyclic building block serving as a lipophilic, process-stable precursor to the 1-methyl-1H-pyrazole-4-carbonyl pharmacophore. While me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a specialized heterocyclic building block serving as a lipophilic, process-stable precursor to the 1-methyl-1H-pyrazole-4-carbonyl pharmacophore. While methyl and ethyl esters are more ubiquitous in early academic literature, the isopropyl ester variant is increasingly favored in industrial process chemistry and scale-up campaigns. Its bulky isopropyl group offers superior crystallinity compared to the often-oily ethyl analogues and provides modulated hydrolytic stability, allowing for orthogonal protection strategies in complex multi-step syntheses.

This guide details the physicochemical profile, synthetic pathways, and downstream utility of this compound, specifically focusing on its role as a gateway to JAK inhibitors, SDHI fungicides, and Aurora kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the physical properties of this ester is critical for solvent selection and purification strategies. The isopropyl group significantly alters the solubility profile compared to its methyl counterpart.

PropertyDataRelevance
IUPAC Name Isopropyl 1-methyl-1H-pyrazole-4-carboxylateUnambiguous identification
Molecular Formula C₈H₁₂N₂O₂--
Molecular Weight 168.19 g/mol Stoichiometric calculations
CAS Number Variable by vendor (Commonly custom synthesis)Sourcing
Predicted LogP ~1.3 - 1.5Higher lipophilicity than Me-ester (LogP ~0.6); better for organic extraction.
Physical State Crystalline Solid or Viscous OilIsopropyl esters often crystallize more readily than ethyl esters.
Solubility Soluble in DCM, EtOAc, THF, AlcoholsHigh solubility in non-polar solvents facilitates workup.

Upstream Synthesis: Constructing the Scaffold

The synthesis of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate generally follows two distinct logical pathways: Convergent Cyclization (constructing the ring) or Functional Group Manipulation (derivatizing the pre-formed acid).

Pathway A: Direct Esterification (Process Route)

For high-purity applications, the most reliable route involves the esterification of the commercially available 1-methyl-1H-pyrazole-4-carboxylic acid. This avoids the regioisomeric impurities often seen in cyclization reactions.

  • Reagents: 1-methyl-1H-pyrazole-4-carboxylic acid, Isopropanol (solvent/reactant), Thionyl Chloride (

    
    ) or catalytic 
    
    
    
    .
  • Mechanism: Acid-catalyzed Fischer esterification.

  • Advantage: The isopropyl group is introduced late, avoiding steric interference during ring formation.

Pathway B: Vilsmeier-Haack Cyclization (De Novo)

Used when the carboxylic acid starting material is unavailable.

  • Precursors: Methylhydrazine + Isopropyl acetoacetate equivalent (though this usually yields the 3- or 5-carboxylate).

  • Note: Direct synthesis of the 4-carboxylate usually requires a Vilsmeier formylation of a hydrazone, followed by oxidation, which is less atom-economical for this specific ester.

Visualization: Synthetic Logic Flow

SynthesisPathways cluster_0 Process Control Acid 1-Methyl-1H-pyrazole- 4-carboxylic Acid Intermed Acid Chloride Intermediate Acid->Intermed Activation (if SOCl2 used) Target Isopropyl 1-methyl-1H- pyrazole-4-carboxylate Acid->Target Direct Fischer Esterification (H+) Alcohol Isopropanol Alcohol->Target Nucleophilic Attack Activator SOCl2 or H2SO4 Intermed->Target Esterification

Figure 1: Synthetic pathways to the isopropyl ester. The acid chloride route (via SOCl2) is preferred for speed, while Fischer esterification is preferred for cost at scale.

Downstream Utility: The "Hub" Concept

The isopropyl ester is rarely the final drug substance. It acts as a protected building block . Its utility lies in its controlled reactivity.

Selective Hydrolysis (Saponification)

The steric bulk of the isopropyl group makes this ester significantly more stable to incidental hydrolysis than a methyl ester. This allows chemists to perform mild basic manipulations elsewhere on a complex molecule without cleaving the pyrazole ester. When cleavage is desired, it requires forcing conditions (heat, strong base).

Reduction to Alcohol

The ester can be reduced to (1-methyl-1H-pyrazol-4-yl)methanol using


. This alcohol is a precursor for introducing the pyrazole motif into ethers or converting it to a benzylic-type halide.
Direct Amidation (Aminolysis)

While possible, direct reaction of the isopropyl ester with amines is kinetically slow due to the steric hindrance of the leaving group (isopropoxide).

  • Expert Insight: It is almost always higher yielding to hydrolyze the isopropyl ester to the acid first, then couple using HATU/EDC. Do not attempt direct thermal aminolysis unless the amine is primary and unhindered.

Visualization: Divergent Reactivity

ReactivityHub Core Isopropyl 1-methyl-1H- pyrazole-4-carboxylate Acid Carboxylic Acid (Precursor for Amides) Core->Acid LiOH, THF/H2O Reflux (Hydrolysis) Alcohol Hydroxymethyl Derivative Core->Alcohol LiAlH4, THF 0°C (Reduction) Hydrazide Acyl Hydrazide Core->Hydrazide NH2NH2 EtOH (Substitution)

Figure 2: The divergent reactivity profile. The isopropyl ester serves as a stable storage form that can be converted into acids, alcohols, or hydrazides.

Detailed Experimental Protocol: Robust Saponification

Because the isopropyl ester is sterically hindered, standard "room temperature" saponification protocols often result in incomplete conversion. The following protocol uses lithium hydroxide (LiOH) and heat to ensure quantitative yield.

Objective: Convert Isopropyl 1-methyl-1H-pyrazole-4-carboxylate to 1-methyl-1H-pyrazole-4-carboxylic acid.

Reagents
  • Substrate: Isopropyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF : Water (3:1 ratio)

  • Acid: 1M HCl (for workup)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with the isopropyl ester. Add THF and stir until fully dissolved.

  • Activation: Dissolve

    
     in the calculated volume of water. Add this aqueous solution to the THF mixture. The solution may turn slightly cloudy.
    
  • Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC or LCMS.

    • Note: Methyl esters hydrolyze at RT; Isopropyl esters typically require 2–4 hours at 60°C.

  • Workup (Critical Step):

    • Cool the reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove the THF (the aqueous layer remains).

    • Wash the basic aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted ester or neutral impurities. Discard the organic wash. 
      
    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product (carboxylic acid) should precipitate.

  • Isolation: Filter the white solid precipitate. If no precipitate forms (due to high water solubility), extract the acidic aqueous layer with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.

Validation Criteria:

  • LCMS: Disappearance of Mass [M+H] 169.2; Appearance of Mass [M+H] 127.1.

  • 1H NMR: Disappearance of the isopropyl septet (~5.1 ppm) and doublet (~1.3 ppm).

Medicinal Chemistry Applications

The 1-methyl-1H-pyrazole-4-carbonyl motif derived from this building block is a "privileged scaffold" in modern drug design, particularly for kinase inhibitors.

Case Study: JAK and Aurora Kinase Inhibitors

The pyrazole-4-amide linkage is a critical hydrogen-bonding element in the ATP-binding pocket of several kinases.

  • Mechanism: The nitrogen at position 2 (N2) of the pyrazole ring acts as a hydrogen bond acceptor, while the exocyclic amide NH (formed after hydrolyzing the ester and coupling) acts as a donor.

  • Examples: This motif is structurally homologous to the core found in Ruxolitinib (JAK inhibitor) and AT9283 (Aurora kinase inhibitor), where the pyrazole ring serves to orient the molecule within the hinge region of the kinase.

Why Isopropyl? (Process Perspective)

In the synthesis of Fluxapyroxad (an SDHI fungicide) and related analogs, the isopropyl ester is often cited in patent literature as a preferred intermediate during scale-up because:

  • Purification: It allows for crystallization-based purification (avoiding silica gel chromatography).

  • Safety: It avoids the generation of methyl chloride or ethyl chloride (genotoxic alkylating agents) by-products that can occur with methyl/ethyl esters during certain cleavage conditions.

References

  • PubChem. (2025).[2] 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2.[3] National Library of Medicine. [Link]

  • Organic Syntheses. (2010). General methods for Pyrazole Synthesis via Vilsmeier-Haack. Organic Syntheses, Coll. Vol. 11. [Link]

  • Journal of Medicinal Chemistry. (2008). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283). ACS Publications.[4] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and derivatization of pyrazoles for SAR studies.

Title: Precision Engineering of the Pyrazole Scaffold: A Modular Guide to Synthesis, Regiocontrol, and SAR Derivatization Abstract The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of the Pyrazole Scaffold: A Modular Guide to Synthesis, Regiocontrol, and SAR Derivatization

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor). Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its rigid geometry which effectively orients substituents in 3D space. However, the synthesis of pyrazoles often suffers from regioselectivity issues (N1-isomerism) and limited functional group tolerance during ring closure. This guide provides a validated, modular workflow for constructing, N-functionalizing, and C-derivatizing pyrazoles, specifically optimized for Structure-Activity Relationship (SAR) library generation.

Module 1: The Foundation – Regioselective Ring Construction

The most robust method for pyrazole synthesis in drug discovery is the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls). The critical failure mode here is regioisomerism . When using unsymmetrical 1,3-diketones and substituted hydrazines, a mixture of 1,3- and 1,5-isomers is formed.

Mechanism & Regiocontrol Logic

The reaction proceeds via a hydrazone intermediate. The regioselectivity is dictated by the initial attack of the hydrazine (


) on the most electrophilic carbonyl.
  • Steric Control: The hydrazine attacks the less sterically hindered carbonyl.

  • Electronic Control: In fluorinated diketones (common in MedChem), the hydrazine attacks the carbonyl adjacent to the fluoroalkyl group due to higher electrophilicity.

Protocol 1: Regioselective Knorr Synthesis (Fluorinated Scaffolds)

Target: Synthesis of 3-trifluoromethyl-5-aryl-pyrazoles (common bioisostere).

Reagents:

  • 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione)

  • Aryl Hydrazine Hydrochloride

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of 1,3-diketone in EtOH (0.5 M concentration).

  • Addition: Add 1.1 equiv of Aryl Hydrazine HCl.

  • Catalysis: If using EtOH, add catalytic HCl (2-3 drops). If using AcOH, the solvent acts as the catalyst.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The diketone spot (usually UV active) must disappear.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2][3]

    • If precipitate forms: Filter and wash with cold EtOH. This is usually the pure major regioisomer.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with

      
       (to remove acid traces).
      
  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography for scaling.

Data: Solvent Effects on Regioselectivity Ref: Fustero et al. (2011)

SolventTemp (°C)Yield (%)Regioisomer Ratio (1,3 : 1,5)Notes
Ethanol788588 : 12Standard kinetic control
Acetic Acid1189295 : 5Thermodynamic control favors 1,3
TFA7288>98 : 2High regiocontrol for

substrates

Module 2: The Pivot – N-Arylation via Chan-Lam Coupling

For SAR studies, varying the N1-substituent is crucial. Traditional alkylation (


) often yields mixtures of N1/N2 alkylation due to tautomerism. The Chan-Lam coupling  is superior for SAR because it uses boronic acids (widely available), proceeds at room temperature, and tolerates air.
Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Install diverse aromatic rings on N-unsubstituted pyrazoles.

Reagents:

  • Pyrazole substrate (1.0 equiv)[4]

  • Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst:

    
     (0.1 – 1.0 equiv)
    
  • Ligand/Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: DCM or MeCN (anhydrous not strictly required but preferred)

  • Oxidant: Atmospheric Oxygen (

    
    )[2][3]
    

Step-by-Step Methodology:

  • Setup: In a vial, combine Pyrazole, Boronic Acid, and

    
    .
    
  • Activation: Add solvent (DCM) and Pyridine.

    • Visual Check: The solution should turn a deep blue/green color (active Cu-amine complex).

  • Oxidation: Cap the vial loosely or attach an

    
     balloon. Stir vigorously at Room Temperature (25°C) for 12–24 hours.
    
    • Troubleshooting: If the reaction stalls (color turns reddish/brown -> Cu(0) precipitation), add more reagents or switch to pure

      
       atmosphere.
      
  • Quench: Dilute with EtOAc, wash with aqueous

    
     (removes Copper).
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

Module 3: The SAR Engine – C4 Functionalization

The C4 position of the pyrazole ring is the most nucleophilic carbon (similar to the C3 of indole). This allows for electrophilic aromatic substitution (SEAr), enabling "Late-Stage Diversification."

Workflow: Pyrazole


 C4-Halogenation 

Palladium Cross-Coupling.
Protocol 3: C4-Iodination and Suzuki Coupling

Part A: C4-Iodination (NIS Protocol) Using N-Iodosuccinimide (NIS) is milder than


 and easier to handle.
  • Dissolve pyrazole in MeCN.

  • Add NIS (1.1 equiv). Stir at RT for 1–2 hours.

    • Mechanism:[3][5][6][7][8] The electron-rich C4 attacks the iodonium ion.

  • Quench with

    
     (removes iodine color). Isolate product.
    

Part B: Suzuki-Miyaura Coupling

  • Combine 4-iodopyrazole, Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Degas with Nitrogen (bubbling) for 5 mins.

  • Add catalyst:

    
     (5 mol%).
    
  • Heat to 90°C for 4 hours.

    • SAR Insight: This step allows you to rapidly scan electronic and steric space at the C4 position, a common vector for optimizing potency.

Visualization: Pyrazole SAR Workflow

PyrazoleSAR Start 1,3-Dicarbonyl + Hydrazine Knorr Ring Closure (Knorr Synthesis) Start->Knorr RegioCheck Regioisomer Check (1,3 vs 1,5) Knorr->RegioCheck RegioCheck->Start Mixed Isomers (Change Solvent) NH_Pyrazole NH-Pyrazole Scaffold RegioCheck->NH_Pyrazole Success ChanLam N-Arylation (Chan-Lam) NH_Pyrazole->ChanLam N-Diversification N_Aryl N-Aryl Pyrazole ChanLam->N_Aryl Halogenation C4-Iodination (NIS/MeCN) N_Aryl->Halogenation C4-Activation Iodo_Int 4-Iodo Intermediate Halogenation->Iodo_Int Suzuki Pd-Coupling (Suzuki/Sonogashira) Iodo_Int->Suzuki Library Gen FinalLib Final SAR Library Suzuki->FinalLib

Figure 1: Integrated workflow for Pyrazole synthesis and late-stage diversification.

Critical SAR Insights (The "Why")

  • Lipophilicity Tuning (LogP):

    • Pyrazoles are inherently polar. Adding a

      
       group (via the diketone starting material) significantly increases lipophilicity and metabolic stability.
      
    • Tip: If LogP is too high, introduce a solubilizing group (e.g., morpholine) via the C4-Suzuki coupling.

  • Hydrogen Bonding:

    • N1 (Pyrrole-like): Hydrogen bond donor (if unsubstituted).

    • N2 (Pyridine-like): Hydrogen bond acceptor.

    • Design Rule: If the target pocket requires a donor, leave N1 unsubstituted. If it requires an acceptor, alkylate/arylate N1 to lock the conformation and prevent tautomeric shifting.

  • Metabolic Soft Spots:

    • The C4 position is prone to oxidative metabolism (CYP450). Blocking C4 with a halogen (Cl, F) or a small alkyl group is a standard strategy to improve half-life (

      
      ).
      

References

  • Review on Pyrazole Synthesis & Regioselectivity: Fustero, S., et al.[8][9] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. [Link]

  • C4-Functionalization Strategies: Aggarwal, R., et al. "Site-Specific Functionalization of Pyrazoles: A Review." Journal of Organic Chemistry, 2022. [Link]

  • Medicinal Chemistry of Pyrazoles: Ansari, A., et al. "Biological activities of pyrazole derivatives."[7][10][11][12][13] European Journal of Medicinal Chemistry, 2017. [Link]

Sources

Application

Protocol for the synthesis of pyrazole carboxamides from carboxylic acids.

Executive Summary & Scope Pyrazole carboxamides represent a privileged scaffold in modern medicinal and agrochemistry. They form the pharmacophore of blockbuster SDHI (Succinate Dehydrogenase Inhibitor) fungicides like F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Pyrazole carboxamides represent a privileged scaffold in modern medicinal and agrochemistry. They form the pharmacophore of blockbuster SDHI (Succinate Dehydrogenase Inhibitor) fungicides like Fluxapyroxad and Bixafen , as well as kinase inhibitors targeting p38 MAPK and cannabinoid receptor antagonists.

Synthesizing these amides from pyrazole carboxylic acids presents unique challenges compared to standard benzamides. The electron-rich nature of the pyrazole ring, often coupled with steric bulk at the ortho-positions (N1-methyl or C4-halogen), can significantly retard nucleophilic attack.

This guide details three distinct protocols tailored to specific development phases:

  • Method A (Acid Chloride): The industrial standard for scale-up and sterically demanding acids.

  • Method B (HATU): The high-throughput discovery standard for complex, precious amines.

  • Method C (T3P): The "Green" route for difficult solubility profiles and epimerization-sensitive amine partners.

Strategic Decision Matrix

Do not default to a single method. Use this logic flow to select the optimal protocol for your specific substrate pair.

ReactionSelection Start START: Pyrazole Acid + Amine Scale Is the reaction scale >10g? Start->Scale AmineChiral Is the Amine Chiral/Sensitive? Scale->AmineChiral No (Discovery scale) MethodA METHOD A: Acid Chloride (SOCl2 / cat. DMF) Scale->MethodA Yes (Cost/Purification priority) Sterics Is the Pyrazole C4/N1 hindered? AmineChiral->Sterics No MethodC METHOD C: T3P Coupling (Green, Low Epimerization) AmineChiral->MethodC Yes (Avoid racemization) Sterics->MethodA High Hindrance MethodB METHOD B: HATU Coupling (High Cost, High Yield) Sterics->MethodB Moderate/Low Hindrance

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale, chirality, and steric demand.

Detailed Protocols

Method A: The Process Route (Acid Chloride Activation)

Best For: Scale-up (>10g), electron-deficient pyrazoles, and sterically hindered substrates (e.g., ortho-difluoromethyl groups). Mechanism: In situ generation of the acid chloride using Thionyl Chloride (


) activated by catalytic DMF (Vilsmeier-Haack intermediate).
Reagents
  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (1.5 – 2.0 equiv) OR Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops / 0.05 equiv)

  • Solvent: Toluene (for reflux) or DCM (for oxalyl chloride at RT)

  • Base (Step 2): Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
Protocol
  • Activation: In a flame-dried RBF under

    
    , suspend the pyrazole carboxylic acid in anhydrous Toluene (5 mL/g).
    
  • Catalysis: Add catalytic DMF. Note: This is critical. Without DMF, electron-rich pyrazoles react sluggishly with

    
    .
    
  • Chlorination: Add

    
     dropwise. Heat to reflux (75-80°C) for 2-3 hours.
    
    • Checkpoint: Monitor gas evolution (

      
      ).[1] Reaction is complete when evolution ceases and the solution becomes homogeneous.
      
  • Concentration: Evaporate solvent and excess

    
     under reduced pressure. Azeotrope twice with fresh Toluene to remove residual acid gases. Do not isolate on silica. 
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (or THF). Cool to 0°C.[1]

  • Addition: Add the Amine (1.1 equiv) and Base (2.5 equiv) premixed in DCM dropwise.

  • Workup: Warm to RT and stir for 2h. Quench with Sat.

    
    . Extract with DCM.
    
Method B: The Discovery Route (HATU)

Best For: High-throughput library synthesis, precious amines, and substrates where acid sensitivity is a concern. Mechanism: Formation of a highly reactive OAt-active ester.[2]

Reagents
  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (concentration 0.1 – 0.2 M)

Protocol
  • Pre-activation: Dissolve pyrazole acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5-10 minutes at RT.

    • Observation: The solution often turns yellow/orange, indicating the formation of the activated ester.

  • Amine Addition: Add the amine (1.1 equiv) and remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Checkpoint: Monitor by LCMS. If the active ester (M+H of ester) persists but product is not forming, heat to 50°C.

  • Workup:

    • Standard: Dilute with EtOAc, wash with 1M HCl (remove DIPEA), Sat.

      
       (remove acid), and 5% LiCl (remove DMF).
      
    • High-Throughput: Direct injection onto Prep-HPLC after filtering.

Method C: The Green/Chiral Route (T3P)

Best For: Epimerization-prone amines, difficult solubility (T3P is soluble in organic solvents), and "green" process requirements (water-soluble byproducts).

Reagents
  • Substrate: Pyrazole carboxylic acid (1.0 equiv)

  • Reagent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol
  • Slurry: Combine pyrazole acid, amine (1.1 equiv), and Base (3.0 equiv) in EtOAc.

  • Addition: Cool to 0°C. Add T3P solution dropwise.

    • Note: T3P requires a base to activate.[2] The reaction is exothermic; temperature control is vital to prevent epimerization of the amine partner.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "Self-Cleaning" System):

    • Add water.[1][3] The T3P byproducts (propylphosphonic acid) are highly water-soluble.

    • Separate layers. Wash organic layer with 0.5M HCl, then Brine.

    • Evaporate.[1] Often yields pure product without chromatography.[1]

Comparative Data & Performance

FeatureMethod A (Acid Chloride)Method B (HATU)Method C (T3P)
Reactivity Very HighHighModerate
Steric Tolerance ExcellentGoodModerate
Atom Economy HighLow (large byproduct)Good
Purification Extraction/CrystallizationChromatography/HPLCExtraction (Wash)
Cost LowHighMedium
Green Score Low (Chlorinated solvents)Low (DMF/Peptide reagents)High (EtOAc/Water soluble)

The Self-Validating System: Troubleshooting

To ensure trustworthiness in your results, apply these validation steps:

  • The "Vilsmeier" Check (Method A):

    • Failure Mode: Reaction stalls at the acid stage.

    • Validation: If using

      
      , did you add DMF? Run a mini-test: Acid + 
      
      
      
      in a vial. No gas = No reaction. Add 1 drop DMF -> Gas evolution confirms activation.
  • The "Regio" Check (Unsubstituted Pyrazoles):

    • Risk: If your pyrazole is N-unsubstituted (contains an NH), amidation can occur at the ring nitrogen (formation of pyrazolide) rather than the exocyclic carboxylic acid.

    • Validation: Check 1H NMR. Amides typically show a broad singlet (NH) > 6.0 ppm. N-acylated pyrazoles show a significant downfield shift of the ring protons (H3/H5). Recommendation: Always protect the ring Nitrogen (e.g., THP, SEM) or use N-alkylated starting materials before amide coupling.

  • The "Solubility" Check (Method B/C):

    • Failure Mode: Precipitation of the active ester prevents reaction with the amine.

    • Validation: Use DMAc (Dimethylacetamide) instead of DMF for HATU couplings; it often possesses superior solvating power for planar pyrazoles.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[3] Retrieved from

  • Common Organic Chemistry. (n.d.). Amine to Amide Coupling - HATU Mechanism and Protocol. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from

  • RxWeb. (2024).[5] Understanding T3P® from start to finish: Manufacturing and Applications.[5] Retrieved from

Sources

Method

Application of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate in the Synthesis of Advanced Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Abstract This technical guide provides a comprehensive overview of the application of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate as a foundational building block in the synthesis of cutting-edge Succinate Dehydrogenase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate as a foundational building block in the synthesis of cutting-edge Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is a versatile starting material, its conversion into highly active fungicides, such as fluxapyroxad and isopyrazam, necessitates key structural modifications, most notably the introduction of a difluoromethyl group at the 3-position of the pyrazole ring. This document outlines the strategic importance of this functionalization and provides detailed, field-proven protocols for the entire synthetic workflow, from the initial difluoromethylation to the final amide coupling. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, offering both the theoretical underpinnings and practical methodologies for the creation of potent fungicidal agents.

Introduction: The Pyrazole-4-Carboxamide Core and the Rise of SDHI Fungicides

The pyrazole-4-carboxamide scaffold has emerged as a "privileged" structure in the development of modern agrochemicals, particularly within the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] These compounds function by targeting and inhibiting Complex II of the mitochondrial respiratory chain in fungi, a critical enzyme for cellular energy production.[2][3] This mode of action has proven highly effective against a broad spectrum of fungal pathogens that are often resistant to other classes of fungicides.[4]

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate represents a readily accessible starting material for the synthesis of these vital agricultural products. Its core structure contains the essential 1-methyl-pyrazole-4-carboxylate moiety. However, to achieve the high levels of fungicidal activity seen in commercial products like fluxapyroxad and isopyrazam, the introduction of a 3-(difluoromethyl) group is a critical modification.[2][5] This guide will detail the synthetic strategy to leverage Isopropyl 1-methyl-1H-pyrazole-4-carboxylate for the synthesis of these advanced SDHI fungicides.

The Strategic Imperative: Difluoromethylation of the Pyrazole Core

The fungicidal efficacy of modern pyrazole-based SDHIs is significantly enhanced by the presence of a difluoromethyl group at the 3-position of the pyrazole ring. This substituent plays a crucial role in the molecule's binding affinity to the succinate dehydrogenase enzyme. Therefore, the initial and most critical step in utilizing Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is the introduction of this key functional group.

Direct C-H difluoromethylation of heteroaromatic compounds has become a powerful tool in medicinal and agrochemical research.[6][7] This transformation can be achieved through radical-mediated processes, offering a direct route to the desired 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate intermediate.[1][8]

Synthetic Workflow: From Starting Material to Active Fungicide

The overall synthetic strategy is a multi-step process that begins with the crucial difluoromethylation of the starting material, followed by a series of transformations to build the final pyrazole-carboxamide fungicide.

G A Isopropyl 1-methyl-1H- pyrazole-4-carboxylate B Isopropyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate A->B  Difluoromethylation C 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid B->C  Ester Hydrolysis D 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl Chloride C->D  Chlorination E Target SDHI Fungicide (e.g., Fluxapyroxad) D->E  Amidation F Substituted Aniline (e.g., 3',4',5'-trifluoro- [1,1'-biphenyl]-2-amine) F->E G cluster_0 Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid cluster_1 Synthesis of Fluxapyroxad A Isopropyl 1-methyl-1H- pyrazole-4-carboxylate B Difluoromethylation (DFMS, t-BuOOH) A->B C Isopropyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate B->C D Ester Hydrolysis (NaOH, H₂O/EtOH) C->D E 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid D->E F 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid G Chlorination (SOCl₂) F->G H 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl Chloride G->H I Amidation with 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine H->I J Fluxapyroxad I->J G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Succinate Succinate Fumarate Fumarate Succinate->Fumarate e⁻ Fungicide Pyrazole-Carboxamide Fungicide (e.g., Fluxapyroxad) Fungicide->ComplexII Inhibition

Sources

Application

Application Note: High-Purity Crystallization of Pyrazole Derivatives

Executive Summary Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry (e.g., Celecoxib, Rimonabant, Sildenafil). However, their purification presents distinct physicochemical challenges: p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry (e.g., Celecoxib, Rimonabant, Sildenafil). However, their purification presents distinct physicochemical challenges: prototropic tautomerism , regioisomeric impurities , and a high propensity for "oiling out" (Liquid-Liquid Phase Separation) due to strong intermolecular hydrogen bonding.

This guide moves beyond generic crystallization advice to provide a chemically specific workflow for pyrazoles. It emphasizes salt formation as a purification lever and metastable zone width (MSZW) control to manage polymorphism.

The Pyrazole Challenge: Physicochemical Drivers

To crystallize a pyrazole effectively, one must understand the molecular behaviors interfering with lattice formation:

  • N-H Acidity & Basicity: The pyrazole ring contains both a pyridine-like nitrogen (acceptor) and a pyrrole-like nitrogen (donor). This amphoteric nature leads to strong H-bond networks that can trap impurities if cooling is too rapid.

  • Regioisomerism: Synthesis often yields mixtures of 1,3- and 1,5-isomers. These isomers frequently possess similar solubility profiles, making standard recrystallization inefficient without a "chemical shift" (e.g., salt formation).

  • Conformational Polymorphism: Flexible side chains (common in drugs like Celecoxib) allow multiple stable packing arrangements (polymorphs), requiring strict thermodynamic control.

Phase I: Solvent System Selection

For pyrazoles, solvent selection must balance solubility with the ability to disrupt/facilitate specific H-bonding interactions.

Table 1: Solvent Class Efficacy for Pyrazoles
Solvent ClassExamplesRole in Pyrazole PurificationRisk Profile
Short-Chain Alcohols Ethanol, IPAPrimary Choice. Good H-bond disruption; moderate solubility gradient.[1]Solvates can form; check TGA/DSC.
Fluorinated Alcohols TFE, HFIPSpecialist. High selectivity for specific regioisomers due to H-bond donor strength.High cost; toxic. Use only for high-value separation.
Aromatic Hydrocarbons Toluene, XylenePolymorph Control. Often favors thermodynamic forms (e.g., Celecoxib Form III).Low solubility for polar pyrazoles; requires high T.
Binary Systems Acetone/WaterAnti-Solvent. Excellent for highly soluble derivatives.High risk of oiling out if water addition is too fast.
Workflow Visualization: Solvent Selection Logic

The following decision tree guides the selection process based on the specific impurity profile and solubility data.

SolventSelection start START: Crude Pyrazole Mixture solubility_check Is compound soluble in boiling Ethanol/IPA? start->solubility_check impurity_type Primary Impurity Type? solubility_check->impurity_type Yes antisolvent Protocol C: Anti-Solvent (Acetone/Water) solubility_check->antisolvent No (Too soluble) cooling Protocol A: Cooling Crystallization impurity_type->cooling General Debris/Tar salt_screen Protocol B: Salt Formation Screen impurity_type->salt_screen Regioisomers (1,3 vs 1,5) Seed at Metastable Zone Seed at Metastable Zone cooling->Seed at Metastable Zone Use Oxalic or HCl\nto differentiate isomers Use Oxalic or HCl to differentiate isomers salt_screen->Use Oxalic or HCl\nto differentiate isomers

Figure 1: Decision logic for selecting the purification vector. Note that regioisomeric separation often requires the chemical leverage of salt formation.

Phase II: Experimental Protocols

Protocol A: Standard Cooling Crystallization (The Baseline)

Best for: Removing amorphous tars and minor synthetic byproducts.

  • Dissolution: Charge crude pyrazole into a jacketed reactor. Add Ethanol (99%) at a ratio of 5-10 mL per gram.

  • Saturation: Heat to reflux (approx. 78°C). If solids remain, add solvent in 5% increments until clear.

    • Critical Step: Perform a hot filtration if black specs (Pd residues) are visible.

  • Nucleation Point: Cool to 60°C.

  • Seeding: Add 0.5 wt% of pure seed crystals.

    • Why? Pyrazoles are prone to supersaturating and then crashing out as oil. Seeding provides a template for the lattice.

  • Cooling Ramp: Cool at a rate of 0.2°C/min to 5°C.

    • Note: Fast cooling (>1°C/min) traps impurities in the crystal lattice.

  • Isolation: Filter and wash with cold ethanol.

Protocol B: Reactive Crystallization via Salt Formation (The Purifier)

Best for: Separating Regioisomers (e.g., 1,3-dimethyl vs 1,5-dimethyl pyrazole). Mechanism: Isomers often have vastly different pKa values or lattice energies when protonated.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate or IPA (10 mL/g).

  • Acid Screening (Small Scale): Test HCl (etherial), Oxalic acid, and p-Toluenesulfonic acid.

    • Target: Look for the acid that precipitates a solid instantly or upon cooling, while leaving the other isomer in solution.

  • Scale-Up (Example - Oxalate Salt):

    • Heat solution to 50°C.

    • Add 1.05 equivalents of Oxalic Acid dissolved in warm methanol.

    • Stir for 1 hour at 50°C (Ostwald ripening).

    • Cool slowly to 0°C.

  • Free Base Recovery:

    • Filter the salt.[1][2][3]

    • Resuspend in water/DCM.

    • Neutralize with NaHCO3.

    • Separate organic layer and evaporate.

    • Result: Purity often jumps from 85% to >98% due to the specificity of the crystal lattice of the salt.

Phase III: Troubleshooting & Advanced Control

Overcoming "Oiling Out" (LLPS)

Oiling out occurs when the solution enters a liquid-liquid miscibility gap before it hits the solubility curve.[4]

  • Symptom: Solution becomes milky/turbid (emulsion) before crystals appear.[4]

  • Fix:

    • Increase Temperature: Redissolve the oil.

    • Seed at Higher T: Add seeds before the turbidity point.[4]

    • Change Solvent: Switch to a system with higher dielectric constant to better solvate the polar pyrazole.

Polymorph Control (Case Study: Celecoxib)

Celecoxib exists in multiple forms.[5][6] Form III is thermodynamically stable, while Form I is metastable.

  • To obtain Form III: Recrystallize from Toluene or IPA with slow cooling. High temperature digestion favors the stable form.

  • To obtain Form I: Melt quenching or spray drying (high energy, fast kinetics).

  • Validation: Always verify forms using XRPD (X-Ray Powder Diffraction). Form III shows characteristic peaks distinct from Form I [1, 2].

Workflow: Oiling Out Rescue Loop

OilingOut detect Turbidity Detected microscope Microscopy Check: Droplets or Crystals? detect->microscope droplets Droplets (Oiling Out) microscope->droplets Liquid crystals Crystals (Nucleation) microscope->crystals Solid action_heat Heat to Clear Point droplets->action_heat action_seed Add Seeds at (T_clear - 2°C) action_heat->action_seed action_slow Reduce Cooling Rate (<0.1°C/min) action_seed->action_slow action_slow->crystals Successful Lattice Formation

Figure 2: Remediation strategy when Liquid-Liquid Phase Separation (LLPS) is detected.

References

  • Chawla, G., & Bansal, A. K. (2004).Challenges in polymorphism of pharmaceuticals: A case study of Celecoxib.

  • Myerson, A. S. (2002).Handbook of Industrial Crystallization. The definitive text on MSZW and oiling-out phenomena.

  • Foces-Foces, C., et al. (2014).Regioselectivity in Pyrazole Formation and Purification. Discusses the use of fluorinated alcohols and specific solvent interactions.

  • Mettler Toledo Application Note.Oiling Out in Crystallization. Detailed mechanisms on LLPS and particle engineering.

Sources

Method

Using Vilsmeier-Haack reagent for 1H-pyrazole-4-carboxylic acid ester synthesis.

Application Note: Strategic Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier-Haack Methodology Part 1: Executive Summary & Strategic Rationale The Challenge: The 1H-pyrazole-4-carboxylic acid ester scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1H-Pyrazole-4-Carboxylic Acid Esters via Vilsmeier-Haack Methodology

Part 1: Executive Summary & Strategic Rationale

The Challenge: The 1H-pyrazole-4-carboxylic acid ester scaffold is a pharmacophore of immense value in medicinal chemistry, serving as a core motif in COX-2 inhibitors, protein kinase inhibitors, and agrochemicals. While direct condensation methods (e.g., using ethyl (ethoxymethylene)acetoacetate) exist, they often lack regiocontrol when using substituted hydrazines.

The Solution: The Vilsmeier-Haack (VH) reaction offers a superior, regioselective alternative. By utilizing the "Vilsmeier-Haack-Arnold" cyclization of hydrazones, researchers can construct the pyrazole core with a C4-formyl handle.[1] This intermediate is then seamlessly converted to the desired ester via oxidative esterification.

Why this Protocol?

  • Regiocontrol: The VH approach directs cyclization based on the hydrazone structure, avoiding the mixture of regioisomers common in condensation reactions.

  • Atom Economy: Utilizes inexpensive bulk reagents (DMF, POCl

    
    ).
    
  • Versatility: The C4-formyl intermediate generated by VH is a "divergent point," allowing conversion to esters, nitriles, or amines, though this guide focuses on the ester.

Part 2: Mechanistic Pathway & Visualization

The synthesis operates in two distinct chemical phases.[2][3][4] First, the Vilsmeier reagent (chloromethyliminium salt) attacks the hydrazone, initiating a double-formylation-cyclization sequence to yield 4-formylpyrazole . Second, a mild oxidative esterification converts the aldehyde to the 4-carboxylic ester .

Reaction Pathway Diagram

VilsmeierSynthesis Start Aryl/Alkyl Hydrazone Intermediate Chloroiminium Intermediate Start->Intermediate + VH Reagent (Formylation) VH_Reagent Vilsmeier Reagent (DMF + POCl3) VH_Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - HCl Aldehyde 4-Formylpyrazole (Key Intermediate) Cyclization->Aldehyde Hydrolysis Oxidation Oxidative Esterification (I2 / KOH / MeOH) Aldehyde->Oxidation Product 1H-Pyrazole-4- Carboxylic Ester Oxidation->Product Final Target

Figure 1: Logical flow of the Vilsmeier-Haack mediated synthesis of pyrazole esters. The process leverages the aldehyde as a stable, isolable intermediate.

Part 3: Detailed Experimental Protocols

Phase A: Synthesis of 4-Formylpyrazole (Vilsmeier-Haack Cyclization)

Pre-requisite: Prepare the hydrazone by condensing the appropriate ketone (e.g., acetophenone) with a hydrazine derivative in ethanol with catalytic acetic acid.

Reagents:

  • Substrate: Acetophenone hydrazone (10 mmol)

  • Reagent A: DMF (Dimethylformamide) - Anhydrous (50 mmol, 5 equiv)

  • Reagent B: POCl

    
     (Phosphorus oxychloride) (30 mmol, 3 equiv)
    
  • Solvent: DMF (acts as solvent and reagent)[5]

Step-by-Step Protocol:

  • Reagent Generation (In-Situ):

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 equiv) to 0°C using an ice/salt bath.

    • Add POCl

      
       (3 equiv) dropwise over 20 minutes.
      
    • Observation: The solution will turn pale yellow/viscous, indicating the formation of the chloroiminium salt (Vilsmeier Reagent).

    • Critical Check: Maintain temperature < 5°C to prevent thermal decomposition.

  • Substrate Addition:

    • Dissolve the Hydrazone (1 equiv) in a minimum volume of anhydrous DMF.[6]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Cyclization (The Heating Phase):

    • Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Monitor: Use TLC (30% EtOAc/Hexane). The hydrazone spot will disappear, and a new polar spot (aldehyde) will appear.

    • Note: The actual cyclized species before hydrolysis is an iminium salt; the aldehyde forms during workup.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice (approx. 100g) with vigorous stirring.

    • Neutralize to pH 7–8 using saturated NaHCO

      
       or 20% NaOH solution.
      
    • Precipitation: The 4-formylpyrazole often precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if oil): Extract with CH

      
      Cl
      
      
      
      (3 x 50 mL), dry over Na
      
      
      SO
      
      
      , and concentrate.

Yield Expectation: 75–90% Characterization: Distinct CHO peak in


H NMR at 

9.8–10.0 ppm.
Phase B: Oxidative Esterification (Aldehyde Ester)

Direct conversion of the aldehyde to the methyl/ethyl ester avoids the harsh conditions of oxidizing to the acid first. We utilize a mild Iodine-mediated oxidation.

Reagents:

  • Substrate: 4-Formylpyrazole (from Phase A)

  • Oxidant: Iodine (I

    
    ) (2.5 equiv)
    
  • Base: KOH (2.5 equiv)

  • Solvent: Methanol (MeOH) - Use Ethanol for Ethyl Ester

Step-by-Step Protocol:

  • Dissolution:

    • Dissolve the 4-formylpyrazole (1.0 equiv) in MeOH (0.1 M concentration).

    • Add KOH (2.5 equiv) and stir at 0°C for 10 minutes.

  • Oxidation:

    • Add Iodine (2.5 equiv) in portions. The solution will turn dark brown.

    • Stir at RT for 2–4 hours.

    • Mechanism:[7][8][9] The aldehyde forms a hemiacetal with the alcohol, which is then oxidized by the hypoiodite species generated in situ.

  • Quenching & Workup:

    • Quench the reaction with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (Sodium thiosulfate) until the iodine color disappears (solution turns clear/yellow).
    • Extract with Ethyl Acetate.[2][4][10]

    • Wash organic layer with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.[10]

Part 4: Data Summary & Critical Parameters

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality
Moisture Content (Phase A) < 0.1% (Anhydrous)High moisture destroys POCl

, reducing yield and generating HCl gas violently.
Temperature (Phase A) 0°C (Addition)

80°C (Reaction)
High temp during addition causes uncontrolled exotherm; low temp during reaction stalls cyclization.
Stoichiometry (POCl

)
3.0 EquivalentsExcess is required to drive the "double formylation" mechanism essential for ring closure.
Quenching (Phase B) Na

S

O

Failure to fully quench iodine leads to product iodination or degradation during workup.

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Phase A) Incomplete CyclizationIncrease reaction time or temperature (up to 90°C). Ensure DMF is dry.
Dark Tar Formation Thermal DecompositionControl exotherm strictly during POCl

addition. Do not overheat >90°C.
No Ester Formation Aldehyde UnreactiveEnsure KOH is fresh. The hemiacetal formation requires basic conditions.

Part 5: References

  • Vilsmeier-Haack Reaction on Hydrazones: Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005).[8] Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research.

  • General Review of Vilsmeier-Haack Reagent: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.

  • Oxidative Esterification Protocol: Yamada, S., Morizono, D., & Yamamoto, K. (2013). Mild and Efficient Oxidative Esterification of Aldehydes using Iodine and KOH. Tetrahedron Letters.

  • Mechanistic Insight (Cyclization): Kira, M. A., Abdel-Rahman, M. O., & Gadalla, K. Z. (1969).[11] The Vilsmeier-Haack reaction - III: Cyclization of hydrazones to pyrazoles. Tetrahedron Letters.

Sources

Application

Application Notes &amp; Protocols: Regioselective Nitration of 1-isopropyl-3-methyl-1H-pyrazole

Abstract This document provides a comprehensive technical guide for the regioselective nitration of 1-isopropyl-3-methyl-1H-pyrazole to synthesize 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Pyrazole derivatives are fundam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the regioselective nitration of 1-isopropyl-3-methyl-1H-pyrazole to synthesize 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry, and the introduction of a nitro group at the C4 position serves as a critical step for further functionalization in structure-activity relationship (SAR) studies.[1] While no direct, peer-reviewed synthesis for this specific molecule is widely published, this guide outlines a robust, generalized protocol derived from established pyrazole chemistry.[2] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, address critical safety considerations, and offer troubleshooting advice to ensure reproducible and successful synthesis.

Introduction and Scientific Rationale

The synthesis of substituted nitropyrazoles is a cornerstone of modern drug discovery and materials science.[2] The target molecule, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, is of significant interest due to the versatility of the nitro group, which can be readily reduced to an amine. This amine then acts as a versatile synthetic handle for creating diverse libraries of compounds for biological screening.[1]

The procedure detailed herein focuses on the direct electrophilic nitration of the pre-formed 1-isopropyl-3-methyl-1H-pyrazole. This approach is often preferred for its straightforwardness. The core of this transformation is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Causality of Experimental Choices:

  • Regioselectivity: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution, such as nitration, preferentially occurs at the C4 position.[3][4] This is because the intermediates formed by attack at C4 are more stable and do not disrupt the aromaticity as severely as attack at C3 or C5.[3] The existing isopropyl and methyl substituents further influence this electronic preference.

  • Choice of Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is the classic and highly effective nitrating agent for many heterocyclic systems, including pyrazoles.[1][5] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[6]

  • Temperature Control: Nitration reactions are notoriously exothermic.[7] Maintaining a low and stable temperature (typically between 0°C and 10°C) is paramount.[7] Insufficient cooling can lead to thermal runaway, resulting in decomposition of the material and the formation of undesired side-products or over-nitration.[7][8]

Reaction Mechanism

The nitration proceeds via a standard electrophilic aromatic substitution mechanism, as illustrated below.

cluster_0 Step 1: Formation of the Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack and Sigma Complex Formation cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO₃ H2O_NO2 H₂O⁺-NO₂ HNO3->H2O_NO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ H2O_NO2->NO2_plus - H₂O NO2_plus_2 NO₂⁺ H2O H₂O Pyrazole 1-isopropyl-3-methyl-1H-pyrazole Sigma_Complex Resonance-Stabilized Sigma Complex Pyrazole->Sigma_Complex + NO₂⁺ Sigma_Complex_2 Sigma Complex Product 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Sigma_Complex_2->Product + H₂O - H₃O⁺ H3O_plus H₃O⁺ H2O_2 H₂O

Caption: Mechanism of pyrazole nitration.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of N-alkylated pyrazoles.[1] Researchers must perform a thorough risk assessment before proceeding.

Materials and Reagents
ReagentGradeSupplier Example
1-isopropyl-3-methyl-1H-pyrazole≥97% PuritySigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%, Reagent GradeFisher Scientific
Fuming Nitric Acid (HNO₃)≥90%VWR
Crushed IceLaboratory Supply
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratory Prep.
Deionized WaterLaboratory Supply
Ethyl Acetate (EtOAc)ACS GradeLaboratory Supply
Anhydrous Sodium Sulfate (Na₂SO₄)GranularLaboratory Supply
Ethanol (EtOH)Reagent GradeLaboratory Supply
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure
  • Preparation of Nitrating Mixture:

    • In a clean, dry three-neck flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (2.5 eq).

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 eq) dropwise to the cold, stirred sulfuric acid. Crucial: Maintain the internal temperature below 10 °C throughout the addition. This mixture is highly corrosive and exothermic.

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) dropwise via a dropping funnel over 30-45 minutes.

    • Ensure the internal reaction temperature does not exceed 10 °C.[1][7] Localized overheating can lead to side reactions.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Quenching and Isolation:

    • In a large beaker, prepare a slurry of crushed ice and water (approximately 10 times the volume of the reaction mixture).

    • With vigorous stirring , carefully and slowly pour the completed reaction mixture onto the crushed ice.[7][9] This step is highly exothermic.

    • A solid product should precipitate. If it does not, the product may be an oil or soluble, requiring liquid-liquid extraction (See Troubleshooting).

    • Neutralize the acidic slurry carefully by slowly adding saturated sodium bicarbonate solution until the pH is ~7.[1]

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with several portions of cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[7]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and position of the nitro group.

  • Infrared (IR) Spectroscopy: To identify the characteristic strong absorption bands of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[5]

Quantitative Data Summary
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-isopropyl-3-methyl-1H-pyrazole124.181.0101.24 g
Conc. Sulfuric Acid (98%)98.082.525~1.4 mL
Fuming Nitric Acid (≥90%)63.011.111~0.77 mL
Note: This table is based on a representative 10 mmol scale. Adjust amounts accordingly for different scales.

Workflow Visualization

cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool to 0-5 °C A->B C Slowly Add Substrate (1-isopropyl-3-methyl-1H-pyrazole) B->C D Stir at 0-5 °C for 2-3h C->D E Pour Reaction onto Ice D->E Monitor by TLC F Neutralize with NaHCO₃ E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Crude Product H->I J Recrystallize (Ethanol/Water) I->J K Characterize (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis.

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution.[8]

  • Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe chemical burns upon contact.[10] They are also strong oxidizing agents.

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic upon inhalation and can cause severe respiratory damage.[8][10]

  • Exothermic Reaction: The reaction generates a significant amount of heat. Uncontrolled addition or inadequate cooling can lead to a thermal runaway, posing a serious explosion and fire hazard.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, chemical safety goggles, a full-face shield, and a chemical-resistant lab coat.[8][11]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent exposure to toxic fumes.[8]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill containment kits (e.g., sodium bicarbonate for neutralization) readily available.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inadequate Temperature Control: Reaction too cold (no conversion) or too hot (decomposition).[7] 2. Impure Starting Material: Impurities can inhibit the reaction.1. Ensure the thermometer is correctly placed and maintain the temperature strictly between 0-10 °C. 2. Verify the purity of the 1-isopropyl-3-methyl-1H-pyrazole before starting.
Formation of Multiple Products 1. Over-nitration: Use of excess nitrating agent or temperature too high.[7] 2. Isomer Formation: Can occur if temperature control is poor.1. Use the exact stoichiometry of nitric acid (1.1 eq). 2. Maintain a low, controlled temperature and ensure slow, dropwise addition of the substrate to prevent localized overheating.[7]
Product Does Not Precipitate The nitrated product may be an oil or have some solubility in the acidic aqueous mixture.[9]Transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[1][9] Combine, wash, dry, and concentrate the organic layers.
Difficult Filtration (Oily Solid) The crude product may not be fully solid at the quenching temperature.After neutralization, perform a liquid-liquid extraction as described above. Purification of the resulting oil may require column chromatography instead of recrystallization.

References

  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. (2025). Benchchem.
  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. (2025). Benchchem.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). Benchchem.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. (2025). Benchchem.
  • Nitr
  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2.
  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar.
  • Pyrazole. SlideShare.
  • Reactions of phenyl-substituted heterocyclic compounds - 11.
  • MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Nitration and arom
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). PMC.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Nitr

Sources

Method

Use of pyrazole compounds as ligands in coordination chemistry.

Abstract & Introduction Pyrazole ( ) and its derivatives represent a cornerstone in modern coordination chemistry.[1] Unlike imidazole, where the nitrogen atoms are separated by a carbon, pyrazole features adjacent nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyrazole (


) and its derivatives represent a cornerstone in modern coordination chemistry.[1] Unlike imidazole, where the nitrogen atoms are separated by a carbon, pyrazole features adjacent nitrogen atoms (

pyrrolic,

pyridinic). This unique 1,2-positioning grants pyrazoles exceptional versatility, allowing them to function as monodentate neutral ligands, exobidentate bridging ligands (as anionic pyrazolates), or chelating scorpionates (e.g., tris(pyrazolyl)borates).

This guide provides researchers with a technical roadmap for utilizing pyrazole ligands in drug development (specifically metallodrugs) and catalysis . It moves beyond basic synthesis to explain the causality of ligand design—how steric and electronic tuning directly dictates the geometry and reactivity of the resulting metal complex.

Ligand Design Principles: The "Why" Before the "How"

Successful coordination chemistry with pyrazoles relies on manipulating two variables: Steric Bulk (positions 3,5) and Electronic Character (substituents).

Steric Tuning (The "Fence" Effect)

The 3- and 5-positions of the pyrazole ring are proximal to the metal center.

  • Unsubstituted (H): Allows formation of polymeric chains or clusters (e.g.,

    
    ).
    
  • Bulky Groups (t-Bu, Mesityl): Prevent polymerization, forcing the formation of discrete monomers or dimers. In tris(pyrazolyl)borates (Tp), bulky 3-substituents create a protective "pocket" around the metal, stabilizing reactive species (e.g.,

    
     as a model for carbonic anhydrase).
    
Electronic Tuning
  • Electron Donating Groups (EDGs): Methyl or alkyl groups increase the basicity of the

    
     nitrogen, strengthening the 
    
    
    
    -donor capability. This is crucial for stabilizing high-oxidation-state metals.
  • Electron Withdrawing Groups (EWGs):

    
     or 
    
    
    
    groups reduce basicity but can stabilize lower oxidation states via
    
    
    -backbonding effects, often used in tuning redox potentials for catalysis.
Decision Logic for Ligand Selection

LigandSelection Start Select Target Application Bio Bio-Inorganic / Metallodrugs (Stability in Water needed) Start->Bio High Stability Cat Catalysis / C-H Activation (Open site needed) Start->Cat High Reactivity Chelate Use Chelating Ligands (Scorpionates / N,N-bidentate) Bio->Chelate Bridge Use Bridging Ligands (Pyrazolate Dimers) Cat->Bridge Steric Add 3,5-Bulk (t-Bu, Ph) to prevent hydrolysis Chelate->Steric Kinetic Protection Elec Add EWG (CF3, Cl) to increase Lewis Acidity Bridge->Elec Electrophilic Metal

Figure 1: Decision matrix for selecting pyrazole substitution patterns based on end-application requirements.

Experimental Protocols

Protocol A: Synthesis of Tris(pyrazolyl)borate Ligands ("Scorpionates")

Application: Bio-inorganic modeling and stabilizing reactive metal centers. Mechanism: The "Trofimenko Melt" reaction drives the substitution of hydride on borohydride with pyrazolate anions.

Materials:

  • Potassium Borohydride (

    
    )
    
  • Pyrazole derivative (e.g., 3,5-dimethylpyrazole)[1][2][3]

  • Equipment: 100 mL round-bottom flask, oil bath, gas bubbler (essential).

Step-by-Step Methodology:

  • Stoichiometry Setup: Mix

    
     (10 mmol) with an excess of pyrazole (40 mmol).
    
    • Expert Insight: The excess pyrazole acts as the solvent. Do not add other solvents.

  • The Melt: Heat the mixture to 180–200°C under an inert atmosphere (

    
     or Ar).
    
  • Monitoring: Connect the outlet to a mineral oil bubbler. You will observe vigorous hydrogen gas (

    
    ) evolution.
    
    • Critical Checkpoint: The reaction is complete only when

      
       evolution ceases completely (typically 2–4 hours).
      
  • Workup: Cool the melt to ~80°C and pour into toluene (50 mL). The unreacted pyrazole remains in solution, while the Potassium Tris(pyrazolyl)borate (

    
    ) precipitates.
    
  • Purification: Filter the white solid and wash with hot toluene/hexanes.

Validation (IR Spectroscopy):

  • Look for the B-H stretching frequency (

    
    ) around 2400–2500 cm⁻¹ .[4]
    
  • Note: If the peak is absent, you likely formed the tetrakis(pyrazolyl)borate (over-reaction).

Protocol B: Synthesis of Ruthenium(II)-Arene-Pyrazole Anticancer Complexes

Application: Metallodrug development (similar to RAPTA or NAMI-A type compounds). Mechanism: Cleavage of the chloro-bridged ruthenium dimer by the neutral pyrazole ligand.

Materials:

  • Precursor:

    
    
    
  • Ligand: 3,5-dimethylpyrazole (

    
    )
    
  • Solvent: Dichloromethane (DCM) / Methanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mmol of

    
     in 10 mL dry DCM. The solution should be deep red/orange.
    
  • Ligand Addition: Add 0.22 mmol (slight excess) of the pyrazole ligand dissolved in 5 mL methanol.

  • Reaction: Stir at room temperature for 4 hours.

    • Visual Cue: The color typically shifts from orange to bright yellow or orange-yellow, indicating the breakdown of the dimer and formation of the monomeric "piano-stool" complex

      
      .
      
  • Isolation: Evaporate solvent to near dryness. Add diethyl ether to precipitate the product.

  • Filtration: Collect the yellow solid and dry under vacuum.

Validation (NMR):

  • ¹H NMR: The NH proton of the coordinated pyrazole is diagnostic. It typically shifts downfield (broad singlet,

    
     11–13 ppm) compared to the free ligand due to the electron-withdrawing effect of the metal.
    
  • Stability Test: Incubate in

    
     with NaCl (100 mM) to mimic physiological salinity and monitor for aquation (exchange of Cl ligand with water) over 24 hours.
    

RuSynthesis Precursor [Ru(p-cym)Cl2]2 (Dimer) Mix Mix in DCM/MeOH RT, 4 Hours Precursor->Mix Ligand Pyrazole Ligand (Neutral) Ligand->Mix Product [Ru(p-cym)(Pz)Cl2] (Monomer) Mix->Product Bridge Cleavage

Figure 2: Synthesis workflow for Ruthenium-Arene anticancer candidates.

Data Summary: Substituent Effects

The following table summarizes how specific substituents on the pyrazole ring influence the


 (basicity) and the resulting coordination geometry.
Substituent (R)PositionElectronic EffectSteric ImpactPrimary Application
-H 3, 5NeutralLowBridging (MOFs, Polymers)
-CH₃ 3, 5EDG (+I)ModerateStabilization of High Ox. States
-t-Bu 3, 5EDG (+I)HighKinetic Protection (Scorpionates)
-CF₃ 3, 5EWG (-I)ModerateTuning Redox Potentials (Catalysis)
-Ph 3, 5ConjugationHighLuminescent Materials

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews.

  • Sadler, P. J., et al. (2005). Organometallic Ruthenium(II) Arene Anticancer Complexes. Journal of Medicinal Chemistry.

  • Mukherjee, P. S., et al. (2011). Self-Assembly of Pd(II) Molecular Barrels and Their Encapsulation Properties. Inorganic Chemistry.

  • Halder, G. J., & Kepert, C. J. (2006). Iron(II) Spin Crossover Materials Based on Pyrazolate-Bridged Metallomacrocycles. Journal of the American Chemical Society.

  • Viciano-Chumillas, M., et al. (2010). Coordination chemistry of pyrazole-based ligands. Coordination Chemistry Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield and Purity of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Welcome to the comprehensive technical support guide for the synthesis and purification of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, ensuring high-yield and high-purity outcomes in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate in a direct question-and-answer format.

Issue 1: Low Overall Yield of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Question: My synthesis of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of pyrazole derivatives can often be attributed to several factors, ranging from suboptimal reaction conditions to losses during product isolation.[1] Here is a breakdown of potential causes and their corresponding solutions:

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.[2]

  • Suboptimal Stoichiometry: Incorrect molar ratios of starting materials can lead to the incomplete consumption of the limiting reagent.

  • Side Reactions: The formation of byproducts, such as regioisomers or products from the decomposition of starting materials, can reduce the yield of the desired product.[3]

  • Product Loss During Workup: The product may be lost during aqueous workup if it has some water solubility, or during extraction if the incorrect solvent is used.

  • Inefficient Purification: Significant product loss can occur during purification steps like recrystallization or column chromatography if not optimized.[4]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions at elevated temperatures.[2]

    • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields.[2] While alcohols like ethanol or isopropanol are common, aprotic polar solvents such as DMF or DMAc might offer better results in some cases.[2] A small-scale solvent screen can help identify the optimal solvent for your specific reaction.[2]

  • Ensure Purity of Starting Materials:

    • The purity of reactants, especially the hydrazine derivative, is critical.[1] Impurities can lead to side reactions and the formation of colored byproducts.[3] It is recommended to use high-purity starting materials, and if necessary, purify them before use.[1]

  • Refine Workup and Purification:

    • Workup: A carefully planned workup procedure is essential to minimize product loss.[1] This typically involves quenching the reaction, extracting the product with an appropriate organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before solvent removal.[1]

    • Purification:

      • Recrystallization: This is a highly effective method for purifying solid products. Experiment with different solvent systems to find one where the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5][6]

      • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.[4] The choice of stationary phase (e.g., silica gel) and mobile phase is crucial for good separation.[5]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and peaks in the NMR that I cannot account for. What are these impurities and how can I remove them?

Answer:

The presence of impurities is a common challenge in pyrazole synthesis. Identifying the nature of these impurities is the first step toward their effective removal.

Potential Impurities and Their Causes:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials in your crude product.[3]

  • Regioisomers: When using unsymmetrical starting materials, the formation of regioisomers is a possibility, and these can be difficult to separate.[3]

  • Hydrolysis of the Ester: The isopropyl ester can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions during workup.

  • Colored Impurities: Decomposition of hydrazine starting materials or oxidation of the product or intermediates can result in colored impurities.[3]

Solutions:

  • Analytical Characterization:

    • TLC and HPLC: These techniques are invaluable for monitoring reaction progress and assessing the purity of the crude product.[7][8]

    • NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation and identifying impurities.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can help in identifying the molecular weights of the impurities, providing clues to their structures.[9]

  • Enhanced Purification Strategies:

    • Recrystallization: A carefully chosen solvent system can selectively crystallize the desired product, leaving impurities in the mother liquor.[5][6]

    • Column Chromatography: This is the most effective method for separating closely related compounds like regioisomers. A gradient elution might be necessary for optimal separation.[1]

    • Acid-Base Extraction: If the corresponding carboxylic acid is present as an impurity, an acid-base wash during the workup can remove it.[10] The organic layer can be washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.[10]

    • Charcoal Treatment: For colored impurities, treating a solution of the crude product with activated charcoal can effectively decolorize it.[3] The charcoal is then removed by filtration.[3]

Issue 3: The Reaction is Sluggish or Stalls

Question: My reaction to form Isopropyl 1-methyl-1H-pyrazole-4-carboxylate is very slow and sometimes appears to stop before the starting materials are fully consumed. What can I do to drive the reaction to completion?

Answer:

A sluggish or stalled reaction can be frustrating. Here are some common reasons and troubleshooting steps:

Potential Causes:

  • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.[2]

  • Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor contact between reactants.[4]

  • Low Reactant Concentration: Dilute reaction conditions can slow down the reaction rate.

Solutions:

  • Increase Reaction Temperature: If the chosen solvent allows, gradually increase the reaction temperature while monitoring the reaction by TLC for any signs of product decomposition.[2]

  • Improve Agitation: Ensure vigorous stirring, especially in larger-scale reactions, to maintain a homogenous mixture.[4]

  • Increase Concentration: If feasible, reducing the amount of solvent can increase the concentration of reactants and potentially speed up the reaction.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can be a valuable tool for sluggish reactions.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Isopropyl 1-methyl-1H-pyrazole-4-carboxylate?

A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] For Isopropyl 1-methyl-1H-pyrazole-4-carboxylate, this would typically involve the reaction of a suitable isopropyl 2-(ethoxymethylene)-3-oxobutanoate with methylhydrazine.[11]

Q2: How critical is the choice of solvent in the synthesis?

The solvent choice is highly critical as it can influence reaction rate, yield, and even regioselectivity.[2] Polar protic solvents like ethanol are traditionally used, but aprotic dipolar solvents such as DMF and DMAc have been shown to provide better results in certain pyrazole syntheses.[2]

Q3: What are the best practices for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[7] It is advisable to run a co-spot on the TLC plate with the starting material to accurately track its consumption.

Q4: Are there any specific safety precautions I should take?

Yes, hydrazine derivatives can be toxic and potentially carcinogenic, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted with care, especially on a larger scale, as some steps can be exothermic.[4]

Experimental Protocols

Protocol 1: Synthesis of Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

Materials:

  • Isopropyl 2-(ethoxymethylene)-3-oxobutanoate

  • Methylhydrazine

  • Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add methylhydrazine (1.0 - 1.1 eq) to the stirred solution at room temperature. The addition may be exothermic, so cooling in an ice bath might be necessary for larger-scale reactions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[12]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol/water, ethyl acetate/hexanes).[5][13]

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[14]

  • Drying: Dry the purified crystals under vacuum.[14]

Protocol 3: Purification by Column Chromatography

Procedure:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Select an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data and Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodRecommended SolventsNotes
Recrystallization Isopropanol, Ethanol/Water, Ethyl Acetate/HexanesThe choice depends on the specific impurities present. A solvent screen is recommended.[5][13]
Column Chromatography Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (for more polar compounds)The ratio should be optimized based on TLC analysis.
Diagrams

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Isopropyl 2-(ethoxymethylene)-3-oxobutanoate Isopropyl 2-(ethoxymethylene)-3-oxobutanoate Condensation Condensation Isopropyl 2-(ethoxymethylene)-3-oxobutanoate->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Isopropyl 1-methyl-1H-pyrazole-4-carboxylate Isopropyl 1-methyl-1H-pyrazole-4-carboxylate Condensation->Isopropyl 1-methyl-1H-pyrazole-4-carboxylate Cyclization

Caption: Synthesis pathway for Isopropyl 1-methyl-1H-pyrazole-4-carboxylate.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Time/Temp/Solvent incomplete->optimize_conditions optimize_conditions->check_reaction check_purity Assess Crude Purity (NMR/LC-MS) complete->check_purity impurities_present Impurities Present check_purity->impurities_present purify Optimize Purification (Recrystallization/Chromatography) impurities_present->purify Yes pure_product High Yield & Purity Achieved impurities_present->pure_product No purify->pure_product

Caption: Troubleshooting workflow for yield and purity issues.

Purification_Decision start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is it pure after recrystallization? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • BenchChem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • BenchChem. Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. Available from: [Link]

  • PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link]

  • Organic Syntheses. 4-Chlorobenzaldehyde (97% purity) and methylhydrazine (98% purity) were purchased from Aldrich. Methanol (HPLC grade) was purchased from EMD. All reagents were used as received without further purification. Available from: [Link]

  • BenchChem. Application Notes and Protocols for the Quantification of Pyrazole Compounds.
  • PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

  • Iranian Journal of Toxicology. Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • BenchChem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Available from: [Link]

  • BenchChem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • Google Patents. WO2011113788A1 - Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

  • JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • Google Patents. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

Sources

Optimization

Overcoming low yields in the nitration of pyrazole rings.

Ticket ID: PYZ-NO2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The "Pyrazolium Trap" Welcome to the Heterocycle Functionalization Support Hub....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-NO2-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Pyrazolium Trap"

Welcome to the Heterocycle Functionalization Support Hub. If you are experiencing low yields (<30%) in the nitration of pyrazole rings, you are likely encountering the Pyrazolium Trap .

Standard nitration conditions (mixed acid:


) create a paradox: the strong acid required to generate the nitronium ion (

) simultaneously protonates the pyrazole nitrogen (

). The resulting pyrazolium cation is highly deactivated against electrophilic aromatic substitution (EAS).

This guide provides the protocols to bypass this kinetic dead-end, optimize your workup to recover "lost" product, and utilize alternative reagents for acid-sensitive substrates.

Part 1: Diagnostic & Mechanism (The "Why")

Before altering your protocol, diagnose the failure mode using the pathway map below.

Common Failure Modes:

  • The Dead End: Reaction temperature is too low to overcome the activation energy of the deactivated pyrazolium species.

  • The pH Trap: The product (4-nitropyrazole) is acidic (

    
    ). If you quench into basic water and extract, the product remains in the aqueous phase as a salt.
    
  • Regio-Scrambling: Using acetyl nitrate (

    
    ) often leads to N-nitration, which rearranges to the 3- or 5-position upon heating, rather than the desired 4-position.
    
Visualizing the Reaction Pathways

PyrazoleNitration cluster_0 Reaction Conditions cluster_1 Mechanistic Pathways Start Pyrazole Substrate MixedAcid Mixed Acid (H2SO4 / HNO3) Start->MixedAcid Mild Mild Conditions (CAN / TBN) Start->Mild Pyrazolium Pyrazolium Cation (Protonated) MixedAcid->Pyrazolium Fast (Protonation) NNitro N-Nitropyrazole (Kinetic Product) MixedAcid->NNitro Ac2O conditions Success 4-Nitropyrazole (Thermodynamic Product) Mild->Success Radical Mechanism No Cation Trap Transition Transition State (High Energy) Pyrazolium->Transition Requires Heat (>90°C) Rearrange 3(5)-Nitropyrazole (Rearrangement Product) NNitro->Rearrange Thermal [1,5]-shift Transition->Success Electrophilic Subst.

Figure 1: Mechanistic bifurcation in pyrazole nitration. The "Pyrazolium" path (red) requires high energy to proceed. Mild radical pathways (green) avoid this trap.

Part 2: Troubleshooting the Standard Method (Mixed Acid)

If you must use


 (e.g., for cost or scalability), you must optimize for the Free Base Concentration  and Workup pH .
Critical Parameter: The Workup pH

Many researchers "lose" their yield during extraction. 4-Nitropyrazoles contain an acidic N-H proton.

  • pH > 10: Product is deprotonated (anionic) and stays in the water layer.

  • pH < 2: Product is protonated (cationic) and stays in the water layer.

  • Target pH: 3.0 – 4.0 (Isoelectric point region for precipitation).

Optimized Protocol: High-Temperature Mixed Acid

Use this for robust, non-acid-sensitive substrates.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (Conc., 5-10 volumes)
    
  • 
     (Fuming 90% or 65% depending on activation, 1.5 - 2.0 equiv)
    

Step-by-Step:

  • Dissolution: Dissolve pyrazole in conc.

    
     at 0°C. Note: Exotherm expected.
    
  • Addition: Add

    
     dropwise, maintaining temp < 10°C.
    
  • Activation:

    • Standard: Allow to warm to RT.[1]

    • Stubborn Substrates: Heat to 60°C - 95°C . You must provide enough thermal energy to access the microscopic equilibrium concentration of the unprotonated pyrazole.

  • Monitoring: Do not rely on TLC alone (cations streak). Use LCMS.

  • Isolation (The Fix):

    • Pour reaction mixture onto crushed ice (5x volume).

    • Neutralization: Slowly add 50% NaOH or

      
       with vigorous stirring.
      
    • STOP POINT: Monitor pH closely. Stop adding base when pH reaches 3-4.

    • Filtration: The product often precipitates as a white/pale yellow solid at this pH. Filter and wash with cold water.[2]

    • Extraction (if no precipitate): Extract with Ethyl Acetate only at pH 3-4.

Part 3: Alternative Method – Mild Radical Nitration (CAN)

For substrates containing acid-labile groups (acetals, silyl ethers) or those failing in mixed acid, use the Ceric Ammonium Nitrate (CAN) method. This proceeds via a radical mechanism, bypassing the pyrazolium deactivation.

Protocol: CAN-Mediated Nitration

Reference: JACS Au 2022, 2, 9, 2182–2190.

Reagents:

  • Pyrazole Substrate (1.0 equiv)

  • Ceric Ammonium Nitrate (CAN) (1.0 - 2.0 equiv)

  • tert-Butyl Nitrite (TBN) (2.0 equiv)

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Setup: Dissolve substrate in

    
     (0.2 M) in a pressure tube or round-bottom flask.
    
  • Addition: Add TBN and CAN.

  • Reaction: Stir at 80°C (or reflux) under air.

    • Mechanism:[3][4][5][6][7] CAN oxidizes TBN to generate

      
       radicals, which attack the neutral pyrazole ring.
      
  • Workup:

    • Dilute with water.[8][9]

    • Extract with EtOAc.

    • Wash with brine (to remove Cerium salts).

    • Concentrate and purify via column chromatography.

Comparison of Methods:

FeatureMixed Acid (

)
CAN / TBN
Mechanism Electrophilic Aromatic Subst. (Ionic)Radical Substitution
Active Species

(Nitronium)

(Nitrogen dioxide radical)
Substrate Limit Must survive pH < 1 and HeatTolerates acid-sensitive groups
Regioselectivity Strictly C-4C-4 (Major), some N-nitration
Yield Trap Pyrazolium formation (low reactivity)Oxidative cleavage (if over-reacted)
Part 4: FAQ & Troubleshooting

Q1: I am getting the N-nitro isomer instead of the 4-nitro product. Why? A: This typically happens when using Acetyl Nitrate (


) at low temperatures. The N-nitro species is the kinetic product.
  • Fix: Switch to

    
     (thermodynamic control) or heat your 
    
    
    
    reaction to induce the rearrangement (though this may favor C-3/C-5 migration). For strict C-4 selectivity, the Mixed Acid or CAN method is superior.

Q2: My reaction turns black/tarry. A: This indicates oxidative decomposition.

  • Cause: Temperature too high or lack of heat control during the exotherm.

  • Fix: Ensure strict temperature control during the addition phase (0°C). Only heat after the reagents are fully mixed. If using Mixed Acid, reduce the equivalents of

    
    .
    

Q3: Can I use metal nitrates instead of fuming nitric acid? A: Yes. Iron(III) Nitrate (


)  combined with 

or on Montmorillonite clay (Claycop) allows for milder nitration. This is particularly effective for N-substituted pyrazoles that might deprotect in sulfuric acid.
Safety Warning: Energetic Materials

CRITICAL: Polynitrated pyrazoles are potential energetic materials (explosives).

  • Never concentrate reaction mixtures containing excess

    
     to dryness.
    
  • Scale-up: Perform DSC (Differential Scanning Calorimetry) on any new nitropyrazole before scaling above 1g to check for decomposition exotherms.

  • Waste: Quench all nitration waste into dilute base/ice before disposal.

References
  • N–H Nitration to Controllable Aromatic Nitration

    • Title: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.[7]

    • Source:JACS Au 2022, 2, 9, 2182–2190.
    • URL:[Link]

  • Mild Nitration with Iron(III)

    • Title: Mild Nitration of Pyrazolin-5-ones by a Combination of Fe(NO3)3 and NaNO2.[1]

    • Source:Chemistry – A European Journal, 2019, 25(23), 5922-5933.
    • URL:[Link]

  • Mechanism of Rearrangement

    • Title: Pyrazoles.[6][8][9][10][11][12][13][14][15][16][17] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[3][4][12][18]

    • Source:The Journal of Organic Chemistry 1971, 36, 21, 3081–3084.
    • URL:[Link]

  • Solid Support Nitration

    • Title: A Simple and Environmentally Benign Nitration of Pyrazoles by Impregnated Bismuth Nitrate.[19]

    • Source:Synthetic Communic
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole Compounds Without Column Chromatography

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying pyrazole compounds without resorting to column chromatography. We will explore effective, scalab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying pyrazole compounds without resorting to column chromatography. We will explore effective, scalable, and often more economical alternatives, focusing on the fundamental principles that govern each technique. This center is designed as a dynamic troubleshooting resource in a question-and-answer format to directly address challenges encountered in the laboratory.

Initial Assessment: Choosing Your Purification Strategy

Before attempting any purification, a preliminary analysis of your crude product is essential. The physical state, solubility, and acidic/basic nature of your target pyrazole, along with the characteristics of the impurities, will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude pyrazole synthesis product?

A1: Impurities largely depend on the synthetic route, but common culprits include unreacted starting materials (like 1,3-dicarbonyl compounds or hydrazines), regioisomers (especially when using unsymmetrical starting materials), and colored byproducts from hydrazine decomposition or air oxidation.[1] Incomplete cyclization can also leave pyrazoline intermediates in your crude mixture.[1]

Q2: My crude product is a dark, oily substance. How do I begin to choose a purification method?

A2: First, try to determine if the oil is your product or primarily impurities. A quick NMR or TLC can be informative. If the product is simply impure, an acid-base extraction is often an excellent starting point for basic pyrazoles to separate them from neutral or acidic impurities. If the product is expected to be a solid, you might attempt to induce crystallization by trituration with a non-polar solvent like hexane.

Q3: How do I select the best non-chromatographic purification method?

A3: The choice depends on the physicochemical properties of your pyrazole and its impurities. The following decision tree provides a general guide:

G start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid is_basic Is the pyrazole basic? (pKa > 2) start->is_basic is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes is_liquid->is_basic No is_volatile Is it thermally stable & volatile? is_liquid->is_volatile Yes acid_base Acid-Base Extraction is_basic->acid_base Yes salt_form Salt Formation & Crystallization is_basic->salt_form Yes (alternative) trituration Consider Trituration / Charcoal Treatment is_basic->trituration No is_volatile->is_basic No diff_bp Do impurities have different boiling points? is_volatile->diff_bp Yes diff_bp->is_basic No distillation Distillation / Vacuum Distillation diff_bp->distillation Yes

Caption: Decision tree for selecting a primary purification method.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.

FAQs: Recrystallization

Q1: What makes an ideal recrystallization solvent?

A1: The ideal solvent should dissolve your pyrazole compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2][3] Additionally, the impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble at room temperature (to remain in the mother liquor after cooling). The solvent should also have a relatively low boiling point for easy removal and should not react with your compound.

Q2: How do I perform a solvent screen to find the right solvent?

A2: Place a small amount of your crude product (10-20 mg) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid is just covered. If it dissolves immediately, that solvent is unsuitable. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it's a potential candidate. Allow the promising candidates to cool slowly to see if crystals form.

Table 1: Solubility Characteristics of a Hypothetical Pyrazole for Solvent Screening [2]

Solvent Solubility at 25°C (mg/mL) Solubility at 78°C (mg/mL) Assessment
Water <1 <1 Potential as an anti-solvent.
Ethanol ~10 >100 Good potential for cooling crystallization.
Acetone >150 >200 Too soluble; may be suitable for anti-solvent methods.
Ethyl Acetate ~20 >120 Good potential for cooling crystallization.
Toluene ~5 ~50 Moderate potential for cooling crystallization.

| Hexane | <1 | ~5 | Poor solubility, but good for washing crystals. |

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a binary solvent system is very effective, especially for compounds that are too soluble in one solvent and not soluble enough in another.[4] You dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (the "anti-solvent," in which it is insoluble) dropwise until the solution becomes slightly cloudy (the saturation point). Then, allow it to cool.[4][5]

Troubleshooting Guide: Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated. The compound may be too soluble.1. Concentrate the solution by boiling off some solvent.[6] 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[6] 3. Add a "seed crystal" of the pure compound.[6] 4. If using a solvent mixture, add more anti-solvent.
The compound "oils out" instead of crystallizing. The solute's melting point is lower than the solvent's boiling point. The solution is too concentrated.1. Use a lower-boiling point solvent.[6] 2. Re-heat the solution to dissolve the oil, add more hot solvent to dilute it, and then allow it to cool more slowly.[6]
The recovered yield is very low. Too much solvent was used. The compound has significant solubility in the cold solvent.1. Use the absolute minimum amount of hot solvent needed for dissolution.[6] 2. Cool the flask in an ice bath after slow cooling to room temperature to maximize precipitation. 3. Consider using a different solvent where the compound is less soluble at low temperatures.
The purified product is still colored. Colored impurities are co-crystallizing or are trapped in the crystal lattice.1. Perform a second recrystallization.[6] 2. Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat and stir for 5-10 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities.[1]
Experimental Protocol: Recrystallization[1]
  • Solvent Selection: Choose an appropriate solvent or solvent system based on a preliminary screen.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residue) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, typically under vacuum.

Purification by Acid-Base Extraction

This technique exploits the basicity of the pyrazole ring. Most pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt.[3][7] This allows for separation from non-basic impurities.

FAQs: Acid-Base Extraction

Q1: How do I know if my pyrazole is basic enough for this method?

A1: The parent 1H-pyrazole has a pKa of approximately 2.5 for its conjugate acid.[7] This means it is a weak base. Electron-donating groups on the ring will increase basicity, while electron-withdrawing groups will decrease it. As a general rule, if your pyrazole can be protonated by a ~1 M aqueous acid solution (like HCl), this method is viable.

Q2: What if my target pyrazole has acidic functional groups?

A2: If your pyrazole also has an acidic proton (e.g., a carboxylic acid), it is amphoteric. You can still use this method, but you'll need to carefully control the pH. You could first extract with a weak base (like sodium bicarbonate) to remove acidic impurities, then proceed with the acidic extraction for your pyrazole.

Q3: I performed the extraction, but my yield is very low after basifying and re-extracting. What happened?

A3: Several factors could be at play:

  • Incomplete Protonation: Your pyrazole may not be basic enough to be fully protonated by the acid you used.

  • Incomplete Extraction: You may need to perform more than two or three extractions of the organic layer with the aqueous acid to fully transfer the pyrazole salt.

  • Emulsion Formation: Emulsions can trap your product at the interface.

  • Incomplete Basification: You may not have added enough base to deprotonate the pyrazole salt fully, leaving some of it in the aqueous layer. Always check the final pH to ensure it is sufficiently basic.

Troubleshooting Guide: Acid-Base Extraction
ProblemPossible Cause(s)Recommended Solution(s)
An emulsion forms at the interface. The two phases are not separating cleanly, often due to high concentration or fine particulates.1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
Product precipitates during neutralization. The free base form of the pyrazole is poorly soluble in water.This is often a good outcome. You can collect the precipitated solid by vacuum filtration instead of re-extracting with an organic solvent. Wash the solid with cold water.
The organic layer is still colored after extraction. The colored impurity is also basic and is being extracted along with your product.1. Consider a pre-extraction wash of the initial organic solution with a very weak acid if the impurity is much more basic than your pyrazole. 2. Follow up the acid-base extraction with a charcoal treatment or recrystallization of the final product.
Experimental Protocol & Workflow

The general workflow involves dissolving the crude product, extracting the basic pyrazole into an aqueous acid phase, leaving neutral/acidic impurities behind, and then regenerating and recovering the pure pyrazole.

G cluster_0 Step 1: Dissolution & Acid Wash cluster_1 Step 2: Separation of Components cluster_2 Step 3: Regeneration & Isolation a1 Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) a2 Add to Separatory Funnel with Aqueous Acid (e.g., 1 M HCl) a1->a2 a3 Shake & Separate Layers a2->a3 b1 Aqueous Layer (Contains Protonated Pyrazole Salt) a3->b1 Collect b2 Organic Layer (Contains Neutral/Acidic Impurities) a3->b2 Discard or Process Separately c1 Cool Aqueous Layer (Ice Bath) b1->c1 c2 Add Base (e.g., NaOH) until pH > 10 c1->c2 c3 Isolate Pure Pyrazole c2->c3 c4 Extract with Organic Solvent OR Filter Precipitated Solid c3->c4

Sources

Optimization

Strategies to improve regioselectivity in pyrazole synthesis.

Welcome to the Pyrazole Synthesis Support Hub You have reached the Tier-3 Technical Support for Heterocyclic Construction. We understand the frustration of obtaining inseparable 1:1 mixtures of regioisomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Support Hub

You have reached the Tier-3 Technical Support for Heterocyclic Construction. We understand the frustration of obtaining inseparable 1:1 mixtures of regioisomers. The pyrazole ring, a cornerstone of modern pharmacology (e.g., Celecoxib, Rimonabant), presents a unique "tautomeric trap" that defeats standard synthetic logic.

This guide is structured to troubleshoot your specific synthetic route. Please select the module below that matches your current experimental setup.

Module 1: The Knorr Condensation (De Novo Synthesis)

Scenario: You are reacting a hydrazine (


) with an unsymmetrical 1,3-dicarbonyl (

). Common Error: "I am getting a mixture of 1,3- and 1,5-isomers."
Root Cause Analysis

The regioselectivity in the Knorr synthesis is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.[1]

  • The Trap: In standard solvents (EtOH, MeOH), the difference in electrophilicity between the two carbonyls is often insufficient to direct the incoming hydrazine exclusively to one site.

  • The Mechanism: The reaction proceeds through a hemiaminal intermediate. The stability and rate of dehydration of this intermediate determine the final isomer.

Troubleshooting Protocol: The Fluorinated Solvent Switch

If you are using ethanol, stop. Switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

Why it works: HFIP is a strong hydrogen-bond donor (high


 value). It activates the harder carbonyl (often the acyl group) via specific hydrogen bonding, while simultaneously stabilizing the specific hemiaminal intermediate that leads to the 5-substituted product (when using aryl-hydrazines).

Data: Solvent Effects on Regioselectivity Reaction: Methylhydrazine + 1-phenyl-3-(trifluoromethyl)-1,3-propanedione

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (5-aryl : 3-aryl)
Ethanol 24.50.8355 : 45 (Mixture)
THF 7.50.0060 : 40 (Mixture)
TFE (Trifluoroethanol)26.71.5190 : 10
HFIP 16.71.96> 98 : 2

Tech Note: If HFIP is too expensive for scale-up, Trifluoroethanol (TFE) is a viable "economy" alternative, though selectivity often drops slightly.

Alternative Solution: The Enaminone Surrogate

If solvent switching fails, change the electrophile. Replace the 1,3-diketone with an enaminone (


).
  • Logic: The enaminone has distinct electronic centers. The carbon attached to the nitrogen is a "soft" electrophile, while the carbonyl is "hard."

  • Outcome: Acid-catalyzed conditions force the hydrazine to attack the carbonyl first, locking in the regiochemistry.

Module 2: [3+2] Cycloaddition (The "Click" Approach)

Scenario: You are building the ring using a diazo compound (or precursor) and an alkyne. Common Error: "Thermal cycloaddition is giving me a mess of isomers."

Troubleshooting Protocol: N-Tosylhydrazones & Base Control

Avoid handling free diazo compounds. Use N-tosylhydrazones as safe precursors. The regioselectivity here is controlled by the base and the steric bulk of the alkyne.

The Protocol (Kong Method):

  • Precursors: N-tosylhydrazone (derived from aldehyde) + Terminal Alkyne.

  • System:

    
     or 
    
    
    
    in 1,4-Dioxane at 110°C.
  • Mechanism: The base generates a diazo intermediate in situ. The terminal alkyne reacts to form the 1,3,5-trisubstituted pyrazole exclusively.

  • Why: The steric repulsion between the tosyl group and the alkyne substituent in the transition state disfavors the formation of the 1,3,4-isomer.

G cluster_0 Precursors cluster_1 In Situ Activation cluster_2 Cycloaddition Hydrazone N-Tosylhydrazone (R1-CH=N-NH-Ts) Diazo Diazo Intermediate (R1-C=N2) Hydrazone->Diazo Base (t-BuOK) -TsH Alkyne Terminal Alkyne (R2-C≡CH) TS Transition State (Steric Control) Diazo->TS + Alkyne Product 1,3,5-Trisubstituted Pyrazole TS->Product Regioselective [3+2] caption Figure 1: Regioselective pathway via N-tosylhydrazones avoiding direct diazo handling.

Module 3: N-Functionalization (Alkylation/Arylation)

Scenario: You have a pyrazole ring and need to add a group to the Nitrogen.[2] Common Error: "Alkylation is occurring on the wrong nitrogen (N1 vs N2)."

The "Lone Pair Availability" Rule

In an unsubstituted pyrazole (


), the proton shuttles between N1 and N2 (tautomerism).
  • Rule of Thumb: Under basic conditions (

    
    , 
    
    
    
    ), the alkylation is dominated by sterics . The electrophile will attack the nitrogen furthest from the bulky C3/C5 substituent.
    • Example: 3-phenylpyrazole + MeI

      
       1-methyl-3-phenylpyrazole (Major) + 1-methyl-5-phenylpyrazole (Minor).
      
  • The Fix: If you need the sterically hindered isomer (1,5-product), you cannot use simple alkylation. You must use Chan-Lam coupling or build the ring de novo (see Module 1).

Protocol: Regioselective N-Arylation (Chan-Lam)

To install an aryl group on the nitrogen with high selectivity:

  • Reagents: Pyrazole substrate, Aryl boronic acid (

    
    ).
    
  • Catalyst:

    
     (1.0 equiv) - Stoichiometric copper is often required for high selectivity.
    
  • Ligand: Pyridine or Bipyridine (stabilizes the Cu-complex).

  • Conditions: DMSO, Air atmosphere (oxidant), RT to 60°C.

  • Selectivity: Favors the thermodynamically stable isomer (less sterically hindered).

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazole

Targeting the "Celecoxib-like" scaffold using the HFIP method.

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Solvent: HFIP (3.0 mL) [CAS: 920-66-1]

Step-by-Step:

  • Dissolution: In a 10 mL vial, dissolve the diketone in HFIP. The solution should be clear.

  • Addition: Add phenylhydrazine dropwise at room temperature.

    • Observation: A slight exotherm may occur.[3]

  • Reaction: Stir at room temperature for 2 hours. (Monitor via TLC: 20% EtOAc/Hexane).

  • Workup (Critical):

    • Remove HFIP under reduced pressure (Rotovap). Note: Recover HFIP for re-use; it is expensive.

    • The residue is usually the pure regioisomer.

  • Purification: If necessary, pass through a short silica plug (Hexane/EtOAc 9:1).

  • Validation: Check

    
    -NMR. The 5-hydroxy-pyrazoline intermediate (if present) will have a distinct shift compared to the aromatic pyrazole product.
    

Decision Tree: Choosing Your Route

Logic Start Start: Target Molecule Q1 Is the Pyrazole Ring already formed? Start->Q1 Q2 Functionalization Type? Q1->Q2 Yes Q3 De Novo Synthesis Type? Q1->Q3 No RouteA Use Chan-Lam (Cu) or Buchwald (Pd) Q2->RouteA N-Arylation RouteB Use Base/Alkyl Halide (Steric Control) Q2->RouteB N-Alkylation RouteC Knorr in HFIP (Fluorinated Alcohol) Q3->RouteC 1,3-Dicarbonyl Available RouteD Tosylhydrazone + Alkyne (Base Mediated) Q3->RouteD Alkyne Available caption Figure 2: Strategic decision tree for selecting the optimal regioselective pathway.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • Aggarwal, V. K., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines: Mechanism and Applications." Chemical Reviews, vol. 111, no. 5, 2011. (General Review on Heterocycle Synthesis).
  • Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, vol. 16, no.[4] 2, 2014, pp. 576–579.[4]

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, vol. 73, no. 6, 2008, pp. 2412–2415.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[5] (Reference for Chan-Lam N-arylation protocols).

For further assistance, please reply to this ticket with your specific substrate structure and NMR data.

Sources

Troubleshooting

Technical Support Center: Separation of Regioisomers in N-Methylpyrazole Formation

This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of N-methylpyrazole regioisomers. Frequently Asked Questions (FAQs) Q1: What i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of N-methylpyrazole regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in the N-methylation of pyrazoles that are not symmetrically substituted?

A1: The main issue is controlling the regioselectivity of the methylation process. Pyrazoles possess two adjacent nitrogen atoms, N1 and N2. Their comparable reactivity frequently results in the creation of a mixture of N1- and N2-methylated regioisomers, which can be challenging to separate.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate often yield poor selectivity.[1]

Q2: What are the key factors that influence the N1/N2 selectivity in pyrazole methylation?

A2: Several factors can affect the regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents can favor methylation at the less hindered nitrogen atom.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[1][2]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1][2][3]

  • Methylating Agent: The nature of the methylating agent is crucial. More advanced reagents have been developed to enhance selectivity.[1][2]

Q3: Are there dependable methods to achieve high N1-selectivity?

A3: Yes, several methods have been developed to achieve high N1-selectivity:

  • Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has been shown to provide excellent N1-selectivity, often greater than 90%.[1][4]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity (>99%) for pyrazole methylation.[1][5]

  • Protecting Group Strategies: In some instances, a protecting group can be employed to block one of the nitrogen atoms, directing methylation to the desired position, followed by deprotection.[1]

Q4: How can a mixture of N1- and N2-methylated pyrazole isomers be separated?

A4: The most prevalent method for separating regioisomers is silica gel column chromatography.[1][6][7] The success of this separation hinges on identifying a suitable eluent system that provides good resolution between the two isomers on a TLC plate.[1] In some cases, recrystallization or preparative HPLC may also be effective.[1][8] For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable option.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity Resulting in a Mixture of N1 and N2 Isomers.

  • Possible Cause: Use of a non-selective methylating agent (e.g., MeI, DMS).

    • Solution: Consider switching to a more selective methylating agent. Sterically bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, have demonstrated high N1-selectivity.[1]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2] The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][9]

Problem 2: Difficulty in Separating Regioisomers by Column Chromatography.

  • Possible Cause: The N1 and N2 isomers have very similar polarities.

    • Solution: Experiment with different eluent systems, including those with additives like triethylamine for basic compounds or acetic acid for acidic compounds.[1] Consider using a different stationary phase, such as alumina or reversed-phase silica.[1]

  • Possible Cause: The isomers are co-eluting.

    • Solution: Ensure there is a discernible difference in the retention factor (Rf) between your isomers on a TLC plate using the same solvent system. If the spots are not separate on the TLC, they will not separate on the column.[10] Adjust the polarity of your eluent. Try using a shallower gradient or an isocratic elution with a solvent system that gives the best separation on TLC.[10]

Problem 3: Low or No Yield of N-Methylated Product.

  • Possible Cause: Poor quality of reagents.

    • Solution: Ensure the pyrazole starting material is pure. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1]

  • Possible Cause: Low reactivity of the pyrazole.

    • Solution: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1]

  • Possible Cause: Side reactions.

    • Solution: Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or extended reaction times. Monitor the reaction by TLC or LC-MS to avoid this.[1]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using a "Masked" Methylating Agent

This protocol is adapted from a method demonstrating high N1-selectivity.[1]

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Protocol 2: Separation of Regioisomers by Flash Column Chromatography

This is a general procedure for separating regioisomers.[10]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Column Packing: Pack the column as a slurry using the initial mobile phase.

  • Sample Loading: Use the dry loading method for best results. Adsorb the crude mixture onto a small amount of silica gel, and then load this onto the top of the column.

  • Elution and Fractionation: Elute the column using an optimized solvent system, applying positive air pressure. Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity.

Methylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (Typical)Reference
Methyl IodideK₂CO₃DMFRTMixture[1]
Dimethyl SulfateNaHTHFRTMixture
(Chloromethyl)triisopropoxysilaneKHMDSTHF/DMSO0 to RT>90:10[1]
MethylhydrazineNoneEtOHReflux~1:1
MethylhydrazineNoneHFIPReflux>95:5

Note: Data is illustrative and compiled from various sources. Exact ratios may vary depending on the specific substrates and reaction conditions.

Visualizations

N_Methylpyrazole_Formation cluster_conditions Reaction Conditions pyrazole Unsymmetrical Pyrazole N1_isomer N1-Methylpyrazole pyrazole->N1_isomer N1 Attack N2_isomer N2-Methylpyrazole pyrazole->N2_isomer N2 Attack methylating_agent Methylating Agent (e.g., MeI) methylating_agent->N1_isomer methylating_agent->N2_isomer base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF)

Caption: General reaction scheme for N-methylpyrazole formation.

Separation_Workflow start Mixture of N1/N2 Isomers tlc TLC Analysis: Screen Solvent Systems start->tlc separation Good Separation on TLC? tlc->separation column Flash Column Chromatography separation->column Yes crystallization Consider Alternative: Recrystallization/HPLC separation->crystallization No end Pure N1 and N2 Isomers column->end crystallization->column

Caption: Decision workflow for separating regioisomers.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cunat, A. C., Villanova, S., & Murguıa, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8754–8760. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved February 24, 2026, from [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved February 24, 2026, from [Link]

  • Angewandte Chemie. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Reddit. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology. Retrieved February 24, 2026, from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved February 24, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Minimizing impurity formation during ilaprazole preparation.

Technical Support Center: Ilaprazole Process Chemistry Current Status: Operational 🟢 Logged User: Senior Process Chemist Topic: Impurity Minimization & Process Optimization[1] Welcome to the Ilaprazole Optimization Hub U...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ilaprazole Process Chemistry Current Status: Operational 🟢 Logged User: Senior Process Chemist Topic: Impurity Minimization & Process Optimization[1]

Welcome to the Ilaprazole Optimization Hub

Unlike first-generation proton pump inhibitors (PPIs) like Omeprazole, Ilaprazole presents unique synthetic challenges due to the pyrrole ring substituted on the benzimidazole moiety.[1][2] This structural difference alters electron density, affecting both regioselectivity during alkylation and sensitivity during oxidation.[3]

This guide addresses the three critical failure points in Ilaprazole synthesis: Sulfone over-oxidation , Chlorinated impurities , and Acid-catalyzed degradation .[1][3]

Module 1: The Oxidation Critical Control Point

Ticket #402: "My sulfone impurity (Impurity A) is consistently >0.5% despite using stoichiometric m-CPBA. How do I improve selectivity?"

Root Cause Analysis

The oxidation of the sulfide precursor (thioether) to the sulfoxide (Ilaprazole) is the most sensitive step.[1][2] The sulfoxide product is electron-rich and prone to further electrophilic attack by the oxidant, leading to the Sulfone (Impurity A) .[1][2]

  • Thermodynamic Trap: The activation energy difference between the first oxidation (Sulfide

    
     Sulfoxide) and the second (Sulfoxide 
    
    
    
    Sulfone) is narrow.[1][2]
  • Reagent Impact: m-Chloroperbenzoic acid (m-CPBA) is a strong electrophile.[1][2] Even localized excess concentration (hotspots) during addition causes immediate over-oxidation.[1][2]

Protocol: The "Cold-Slow" Titration

To suppress sulfone formation, you must operate under kinetic control.[1][2]

  • Temperature: Maintain reaction mass between -20°C and -10°C . Above -5°C, sulfone formation accelerates exponentially.[1][2][3]

  • Solvent System: Use Dichloromethane (DCM) or Ethyl Acetate .[1][2] DCM is preferred for solubility at low temps.[2]

  • Stoichiometry: Use 0.95 to 0.98 equivalents of oxidant. Never exceed 1.0 eq. It is better to have 2% unreacted starting material (Sulfide) than 0.5% Sulfone, as the Sulfide is easier to remove during crystallization.[1][2]

  • Buffering: Add Sodium Bicarbonate (NaHCO₃) to the reaction mixture. This neutralizes the acidic by-product (m-chlorobenzoic acid), preventing acid-catalyzed degradation of the formed Ilaprazole.[1][2]

Visualizing the Pathway

IlaprazoleOxidation cluster_control Process Control Parameters Sulfide Sulfide Precursor (Starting Material) Ilaprazole Ilaprazole (Target Sulfoxide) Sulfide->Ilaprazole Oxidant (0.95 eq) -20°C Sulfone Sulfone Impurity (Over-Oxidation) Ilaprazole->Sulfone Excess Oxidant Temp > -5°C Degradant Purple Degradants (Acid Catalyzed) Ilaprazole->Degradant pH < 7.0 Temp < -10°C Temp < -10°C pH 8-10 pH 8-10

Figure 1: Reaction pathway showing the narrow window for successful Ilaprazole synthesis.[1][2]

Module 2: The "Hidden" Impurity (Chloro-Ilaprazole)

Ticket #409: "I switched from m-CPBA to Sodium Hypochlorite (Bleach) to save costs, but now I see a new impurity at RRT 1.2."

Technical Insight

While Sodium Hypochlorite (NaOCl) is cheaper and reduces sulfone formation compared to m-CPBA, it introduces a specific risk: Ring Chlorination .[1][2]

  • Mechanism: The pyrrole ring on the benzimidazole is electron-rich (aromatic).[1][2] Hypochlorite species can act as chlorinating agents via electrophilic aromatic substitution (SEAr), adding a chlorine atom to the pyrrole or benzimidazole ring.[1][2]

  • Identification: This impurity is often 5-(2-chloro-1H-pyrrol-1-yl)-2-... benzimidazole .[1][2]

Mitigation Strategy

If you must use NaOCl (e.g., for industrial scaling):

  • pH Control: Maintain pH > 11 during oxidation. At lower pH, HOCl (hypochlorous acid) concentration increases, which is a stronger chlorinating agent than the hypochlorite ion (OCl⁻).[1][2][3]

  • Alternative Oxidant: Consider Hydrogen Peroxide (H₂O₂) with a Vanadium or Molybdenum catalyst.[1][2] This avoids both the "hot" nature of m-CPBA and the halogenation risk of NaOCl.[2]

Module 3: Workup & Stability (The "Purple" Issue)

Ticket #415: "During extraction, my organic layer turned dark purple/black. Yield dropped by 30%."

The Mechanism of Failure

Ilaprazole, like all PPIs, is a prodrug activated by acid.[3][4] In the presence of protons (


), the benzimidazole nitrogen attacks the sulfoxide, triggering a rearrangement into a tetracyclic sulfenamide.[2] This active species is unstable in isolation and rapidly polymerizes into purple/black degradation products.
The Self-Validating Workup Protocol

This protocol uses pH indicators as a visual validation system.[1][2]

StepActionTechnical Rationale
1. Quench Quench oxidation with 10% Na₂S₂O₃ + 5% NaOH .[2]Thiosulfate neutralizes excess oxidant; NaOH ensures pH > 10 immediately.[2]
2. Extraction Use DCM or Ethyl Acetate pre-washed with buffer.[1][2]Avoids acidic impurities in solvents.
3.[2] Washing Wash organic layer with 5% Na₂CO₃ (pH ~11).[1][2]Critical: Never wash with water alone (pH ~7) or brine (pH ~6-7).[1][2] The local pH drop at the interface can trigger degradation.
4.[2] Drying Use Anhydrous K₂CO₃ instead of Na₂SO₄.[2]Sodium sulfate is slightly acidic; Potassium carbonate ensures the drying environment remains alkaline.[2]

Module 4: Impurity Profile Summary

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameRelative Retention Time (RRT)*OriginMitigation Strategy
Sulfide (Precursor) ~0.85Incomplete ReactionEnsure reaction runs to >98% conversion; do not stop too early, but prioritize over-oxidation avoidance.
Ilaprazole (Target) 1.00ProductN/A
Sulfone (Impurity A) ~1.10 - 1.15Over-oxidationTemp < -10°C; Oxidant < 1.0 eq; Slow addition.[1][2]
Chloro-Ilaprazole ~1.20Side Reaction (NaOCl)Avoid NaOCl; if used, keep pH > 11.[1][2][3]
N-Oxide ~1.30Pyridine OxidationSelectivity control; avoid peracids if possible.[1][2]
Dialkylated Impurity VariesAlkylation StepUse 1:1 stoichiometry during the precursor coupling; avoid excess alkyl halide.[2]

*Note: RRTs are approximate and depend on specific C18 column conditions (Mobile Phase: Phosphate Buffer pH 7.4 : Acetonitrile).

Troubleshooting Flowchart

Troubleshooting Start Identify Impurity Issue CheckHPLC Check HPLC RRT Start->CheckHPLC Branch1 RRT ~1.1 (Sulfone) CheckHPLC->Branch1 Sol1 Decrease Temp (-20°C) Reduce Oxidant Eq Branch1->Sol1 Yes Branch2 RRT ~1.2 (Chloro?) Branch1->Branch2 No Sol2 Check Oxidant Source Avoid NaOCl or Raise pH Branch2->Sol2 Yes Branch3 Purple Color / Low Yield Branch2->Branch3 No Sol3 Acid Degradation Detected Ensure Workup pH > 10 Use K2CO3 for drying Branch3->Sol3 Yes

Figure 2: Decision tree for diagnosing synthetic failures based on impurity profile.

References

  • Preparation method of ilaprazole. (CN104650039A).[1][2] Google Patents.[1][2] Retrieved from

  • Identification and Synthesis of Impurities formed during Ilaprazole Preparation.Der Pharma Chemica, 2011, 3(6):360-364.
  • Ilaprazole, a new proton pump inhibitor, is primarily metabolized to ilaprazole sulfone. Xenobiotica, 2012 Mar;42(3):278-84.[1][3][5][6] Retrieved from [Link]

  • Preparation method of ilaprazole. (CN103073536A).[1][2] Google Patents.[1][2] Retrieved from

Sources

Troubleshooting

Optimizing reaction conditions for Knorr pyrazole synthesis.

Introduction: The Knorr System Welcome to the technical support hub for Knorr pyrazole synthesis. This reaction—the condensation of hydrazines with 1,3-dicarbonyls—is the backbone of manufacturing for COX-2 inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Knorr System

Welcome to the technical support hub for Knorr pyrazole synthesis. This reaction—the condensation of hydrazines with 1,3-dicarbonyls—is the backbone of manufacturing for COX-2 inhibitors (e.g., Celecoxib) and various agrochemicals.

While ostensibly simple, this reaction frequently stalls due to regioselectivity issues (formation of 1,3- vs. 1,5-isomers) and incomplete cyclization (stagnation at the hydrazone intermediate). This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Mastering Regioselectivity

The Problem: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, two regioisomers are possible. The ratio is determined by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

Technical Insight:

  • Electronic Control: In acidic media, the most basic hydrazine nitrogen is protonated, rendering the less substituted nitrogen the active nucleophile. In basic media, the more substituted nitrogen is often more nucleophilic due to the alpha-effect or inductive donation, though steric hindrance can invert this.

  • Solvent Control (The "Pro" Tip): The use of fluorinated alcohols (TFE or HFIP) has been proven to dramatically enhance regioselectivity by activating the carbonyls via hydrogen bonding, often overriding steric bias [1].

Troubleshooting Workflow: Regioselectivity

RegioselectivityLogic Start Start: Unsymmetrical Substrates CheckSubst Are substrates sterically bulky? Start->CheckSubst Steric Steric Control Dominates (Bulky group avoids bulky hydrazine) CheckSubst->Steric Yes (e.g., t-Butyl) Electronic Electronic Control Required CheckSubst->Electronic No (e.g., Methyl/Aryl) Result1 Target: 1,5-Isomer Steric->Result1 Usually Acidic Acid Catalysis (HCl/AcOH) Favors attack by less sub. Nitrogen Electronic->Acidic Standard approach Fluorinated Use Fluorinated Solvent (TFE/HFIP) High Regiocontrol [1] Electronic->Fluorinated High Precision Required Acidic->Result1 Result2 Target: 1,3-Isomer Fluorinated->Result2

Caption: Decision tree for selecting reaction conditions to favor specific regioisomers.

FAQ: Regioselectivity

  • Q: My reaction yields a 50:50 mixture. How do I shift this?

    • A: Switch solvents. If running in Ethanol (EtOH), switch to 2,2,2-Trifluoroethanol (TFE) .[1] TFE acts as a hydrogen-bond donor, selectively activating the harder carbonyl, often pushing selectivity to >95:5 [1].

  • Q: Can I predict the major isomer?

    • A: Generally, the more nucleophilic nitrogen attacks the more electrophilic carbonyl . However, if you use a hydrazine hydrochloride salt (instead of free base), the most basic nitrogen is deactivated, inverting the selectivity.

Module 2: Reaction Kinetics & Yield Optimization

The Problem: The reaction proceeds in two steps: (1) Hydrazone formation (fast), and (2) Cyclization/Dehydration (rate-limiting). Low yields often indicate the reaction stopped at the hydrazone stage.

Comparative Reaction Conditions
ParameterMethod A: ClassicalMethod B: Microwave (Recommended)Method C: Green/Aqueous
Solvent Ethanol (Reflux)Ethanol or Solvent-FreeWater (with surfactant)
Catalyst AcOH or HCl (cat.)AcOH (solvent/catalyst)None or Lewis Acid
Temp/Time 78°C / 2-12 Hours120-150°C / 5-20 Mins80-100°C / 1-4 Hours
Yield 60-85%85-98%70-90%
Key Risk Incomplete dehydrationPressure build-upSolubility issues

Experimental Protocol: Microwave-Assisted Synthesis (High Throughput) This protocol minimizes side reactions like azine formation.

  • Preparation: In a 10 mL microwave vial, dissolve the 1,3-dicarbonyl (1.0 equiv) and hydrazine derivative (1.1 equiv) in Ethanol (2 mL).

  • Catalyst: Add Glacial Acetic Acid (5 drops). Note: If using hydrazine HCl salt, add 1.0 equiv of Sodium Acetate to buffer.

  • Irradiation: Seal and irradiate at 140°C for 10 minutes (fixed temperature mode, high absorption).

  • Workup: Cool to RT. The pyrazole often precipitates. If not, pour into ice water (10 mL) and filter.

FAQ: Yield Issues

  • Q: I see a single intermediate spot on TLC that won't convert to product.

    • A: This is the uncyclized hydrazone. The dehydration step requires energy or acid. Action: Add 0.5 mL concentrated HCl or p-TsOH and reflux for an additional hour. If using microwave, increase temp to 160°C.[2]

  • Q: My product is an oil/sticky gum.

    • A: Pyrazoles are often crystalline but can oil out if impure. Action: Triturate the oil with cold Hexanes or Diethyl Ether/Pentane (1:1) to induce crystallization.[1]

Module 3: Mechanism & Side Reactions

Understanding the failure mode requires mapping the pathway.

ReactionMechanism Reagents 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone (Open Chain) Reagents->Intermediate Fast Transition Cyclization (Rate Limiting) Intermediate->Transition Heat/Acid SideProduct Azine (Dimer) Intermediate->SideProduct Excess Carbonyl Low Temp Product Pyrazole + H2O Transition->Product

Caption: Kinetic pathway showing the critical dehydration bottleneck and azine side-reaction.

Critical Failure Mode: Azine Formation If you use a stoichiometric excess of the dicarbonyl compound, the hydrazine can attack two dicarbonyl molecules (one at each nitrogen), forming an azine dimer.

  • Prevention: Always use a slight excess of hydrazine (1.1 to 1.2 equiv) and add the dicarbonyl to the hydrazine solution slowly if the reaction is highly exothermic.

Module 4: Purification & Isolation

The Problem: Pyrazoles are amphoteric (can act as weak acids or bases), making standard silica chromatography streaky (tailing).

Purification Guides:

  • Removing Excess Hydrazine:

    • Hydrazines are toxic and can co-elute.

    • Protocol: Wash the organic layer with 1M HCl (to protonate and remove hydrazine) only if your pyrazole is not basic enough to be extracted. Alternatively, use a scavenger resin (aldehyde-functionalized) in the workup pot.

  • Chromatography Tips:

    • Tailing on Silica: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA) to neutralize acidic sites on the silica.

    • Regioisomer Separation: If isomers co-elute on silica, try C18 Reverse Phase chromatography (Water/Acetonitrile gradient). The polarity difference is often more pronounced in reverse phase [2].

References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Knowledge Base. Link

  • L. Knorr. (1883). Einwirkung von Acetessigester auf Phenylhydrazin.[4] Berichte der deutschen chemischen Gesellschaft, 16, 2597.[4] Link

Sources

Optimization

How to avoid the formation of over-nitrated pyrazole by-products.

Answering the call for a specialized resource, we present the Pyrazole Nitration Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, we present the Pyrazole Nitration Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole nitration. Our focus is to provide actionable, in-depth solutions to a common and critical challenge: the formation of over-nitrated by-products.

As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of reaction mechanisms and precise control over experimental variables. This guide moves beyond simple protocols to explain the causality behind each recommendation, empowering you to not only solve immediate problems but also to proactively design more robust and selective synthetic routes.

Troubleshooting Guide: Selectivity in Pyrazole Nitration

This section addresses the most common issues encountered during the electrophilic nitration of pyrazoles. Each question is framed around a specific experimental observation, followed by a detailed explanation of the underlying chemistry and a set of practical solutions.

Q1: My reaction with mixed acid (HNO₃/H₂SO₄) is aggressive and yields a complex mixture of di- and tri-nitrated pyrazoles. How can I achieve selective mono-nitration?

A1: This is a classic outcome when using highly reactive nitrating systems. The combination of concentrated nitric and sulfuric acids generates the potent nitronium ion (NO₂⁺), a powerful electrophile that often leads to poor selectivity with electron-rich heterocycles like pyrazole. The pyrazole ring is highly activated towards electrophilic substitution, particularly at the C-4 position, making it susceptible to multiple nitration events.[1][2]

Core Problem: The nitrating agent is too reactive for the substrate.

Solutions:

  • Change the Nitrating Agent: Switch to a milder, more controlled nitrating agent. "Acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is a widely accepted alternative that provides significantly better control and favors mono-nitration at the C-4 position.[3][4][5] Other systems like ammonium nitrate in trifluoroacetic anhydride (NH₄NO₃/TFAA) also offer milder conditions.[6]

  • Control Stoichiometry: Ensure you are using a precise stoichiometry of the nitrating agent (typically 1.0 to 1.1 equivalents) relative to the pyrazole substrate.

  • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to -10 °C). Lowering the kinetic energy of the system can significantly slow down the rate of the second and third nitration events relative to the initial desired nitration.

Q2: I am attempting to nitrate a 1-phenylpyrazole, but the primary product is nitrated on the phenyl ring (p-nitrophenyl) instead of the pyrazole C-4 position. What determines this regioselectivity?

A2: This change in regioselectivity is a direct consequence of the reaction's pH. The orientation of substitution can be rationalized by considering the state of the pyrazole molecule in the reaction medium.[4]

  • In Strongly Acidic Media (e.g., HNO₃/H₂SO₄): The pyrazole ring's N-2 nitrogen becomes protonated. This creates a pyrazolium cation, which deactivates the heterocyclic ring towards further electrophilic attack. Consequently, the nitronium ion preferentially attacks the appended, and now relatively more activated, phenyl ring, typically at the para-position.[3][4][7]

  • In Less Acidic or Neutral Media (e.g., HNO₃/Ac₂O): The pyrazole exists predominantly as the neutral molecule. In this state, the pyrazole ring is electron-rich and the C-4 position is the most favorable site for electrophilic attack, leading to selective 4-nitration.[3][4]

Solutions:

  • Avoid Strong Protic Acids: To nitrate the pyrazole ring, avoid using sulfuric acid. The use of nitric acid in acetic anhydride ("acetyl nitrate") is the standard method to ensure the pyrazole remains unprotonated and directs nitration to the C-4 position.[4]

  • Utilize N-Nitropyrazole Reagents: For advanced control, consider using N-nitropyrazole-based nitrating agents, such as 1,3,5-trimethyl-4-nitro-1H-pyrazole (2o), in the presence of a Lewis acid like Yb(OTf)₃.[8] This method operates under non-protonating conditions and offers excellent regioselectivity for the target arene or heteroarene.

Q3: My goal is controlled dinitration, but the reaction proceeds to a trinitrated product. How can I halt the reaction at the desired dinitration stage?

A3: Stopping a sequential nitration at an intermediate stage requires precise control over reaction conditions and a careful choice of nitrating agent. Once the first nitro group is on the ring, it acts as a deactivating group, making subsequent nitrations more difficult but not impossible, especially under harsh conditions.

Solutions:

  • Stepwise Nitration: The most reliable method is a stepwise approach. First, synthesize and isolate the mono-nitro pyrazole using a mild method (see Q1). Then, subject the purified mono-nitro pyrazole to slightly more forcing conditions to introduce the second nitro group. This two-step process provides maximum control.

  • Careful Control of Conditions: If attempting a one-pot dinitration, you must meticulously control the variables.

    • Temperature: Start at a low temperature and slowly warm the reaction. Use in-process monitoring (TLC, LC-MS) to track the consumption of the mono-nitro intermediate and the formation of the di-nitro product. Quench the reaction immediately once the desired product is maximized.

    • Stoichiometry: Use a precise amount of nitrating agent (e.g., 2.0 to 2.2 equivalents).

    • Reaction Time: Do not let the reaction run to completion. Timed quenching is critical.

A summary of common nitrating systems and their characteristics is provided below.

Nitrating AgentCompositionReactivityTypical OutcomeKey Considerations
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Very HighOften leads to over-nitration and complex mixtures.[9][10]Difficult to control; can cause substrate degradation; strong acidic conditions can alter regioselectivity.[3][4]
Acetyl Nitrate HNO₃ / Acetic Anhydride (Ac₂O)ModerateGood selectivity for C-4 mono-nitration.[3][5]Less acidic, avoids protonation issues. The reaction can be exothermic.
N-Nitropyrazoles e.g., 2o / Lewis AcidTunable/HighExcellent control for mono- or dinitration by manipulating conditions.[8]Modern, versatile method. Reagent must be synthesized first. Offers high functional group tolerance.[8]
Ammonium Nitrate NH₄NO₃ / Trifluoroacetic Anhydride (TFAA)MildEffective for nitrating activated rings under non-acidic conditions.[6]Avoids strong protic acids and provides a clean reaction profile.
Fuming Nitric Acid 100% HNO₃HighCan be used for introducing multiple nitro groups in a controlled, stepwise manner.[11]Highly corrosive and hazardous. Requires careful handling and precise temperature control.

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the factors influencing the outcome of pyrazole nitration, the following diagrams illustrate the mechanistic choices and a logical workflow for troubleshooting.

Fig 1. Mechanistic Pathways of Pyrazole Nitration cluster_start Starting Material cluster_reagents Choice of Nitrating Agent cluster_intermediates Reaction Intermediate cluster_products Primary Product Start 1-Aryl-Pyrazole StrongAcid Strong Acid HNO₃ / H₂SO₄ Start->StrongAcid MildAgent Mild/Lewis Acid HNO₃ / Ac₂O or N-Nitropyrazole Start->MildAgent Protonated Protonated Pyrazolium (Deactivated Ring) StrongAcid->Protonated Protonation of N-2 OverNitration Over-nitrated By-products StrongAcid->OverNitration High Reactivity Neutral Neutral Pyrazole (Activated Ring) MildAgent->Neutral Remains Neutral ArylNitro p-Nitroaryl Pyrazole Protonated->ArylNitro Electrophilic attack on phenyl ring PyrazoleNitro 4-Nitro-1-aryl-pyrazole Neutral->PyrazoleNitro Electrophilic attack on pyrazole C-4 ArylNitro->OverNitration Forcing Conditions

Caption: Fig 1. Mechanistic Pathways of Pyrazole Nitration.

Fig 2. Troubleshooting Workflow for Over-nitration cluster_solutions Optimization Strategies Start Reaction Complete. Analyze crude mixture (TLC, LC-MS). Check Is significant (>10%) over-nitration observed? Start->Check Success Success! Proceed to purification. Check->Success No Problem Over-nitration Confirmed Check->Problem Yes Sol1 Decrease Temperature (e.g., from RT to 0 °C) Problem->Sol1 Sol2 Switch to Milder Nitrating Agent (e.g., HNO₃/Ac₂O) Problem->Sol2 Sol3 Verify Stoichiometry (Use 1.0-1.1 eq.) Problem->Sol3 Rerun Rerun optimized reaction. Sol1->Rerun Sol2->Rerun Sol3->Rerun Rerun->Start

Caption: Fig 2. Troubleshooting Workflow for Over-nitration.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for achieving controlled nitration.

Protocol 1: Selective C-4 Mononitration using Acetyl Nitrate

This protocol is designed for the selective mononitration of a generic pyrazole at the C-4 position, minimizing over-nitration by-products.

Materials:

  • Pyrazole substrate (1.0 eq)

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the pyrazole substrate (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.05 eq) to a small amount of acetic anhydride at 0 °C. Caution: This is an exothermic reaction and should be done slowly.

  • Addition: Add the prepared acetyl nitrate solution dropwise to the cooled pyrazole solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-water.

  • Neutralization: Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the aqueous phase is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-nitropyrazole.[12][13][14]

Protocol 2: Analysis of Nitropyrazole Isomers

Accurate analysis is key to optimizing your reaction. This workflow outlines the characterization of your product mixture.

Analytical Techniques:

  • ¹H NMR Spectroscopy: This is the primary tool for determining the regiochemistry and isomeric ratio. The chemical shifts and coupling constants of the pyrazole ring protons are highly diagnostic. For example, in a 4-nitropyrazole, the C-3 and C-5 protons will appear as distinct signals, whereas in a symmetrically substituted pyrazole, they may be equivalent.[15]

  • LC-MS: Provides rapid confirmation of the molecular weights of the products formed (mono-, di-, tri-nitrated species) and can be used to track reaction progress.

  • HPLC: An analytical High-Performance Liquid Chromatography method should be developed to quantify the ratio of desired product to by-products and unreacted starting material. This is essential for calculating yield and purity.

  • ¹³C and ¹⁵N NMR: For unambiguous structure determination, especially in complex cases, ¹³C and ¹⁵N NMR can be invaluable.[15]

Fig 3. Analytical and Purification Workflow Crude Crude Reaction Mixture TLC Initial Check: TLC / LC-MS Crude->TLC Purify Purification: Column Chromatography or Recrystallization TLC->Purify Mixture confirmed Fractions Collect Fractions Purify->Fractions Analyze Structural Analysis: ¹H NMR, ¹³C NMR Fractions->Analyze Confirm structure Purity Purity Assessment: HPLC / GC-MS Analyze->Purity Assess purity Final Isolated, Characterized Product Purity->Final Purity ≥ 95%

Caption: Fig 3. Analytical and Purification Workflow.

Frequently Asked Questions (FAQs)

Q: Can N-nitropyrazole intermediates rearrange to form C-nitropyrazoles? A: Yes. N-nitropyrazoles can undergo thermal or acid-catalyzed rearrangement to form C-nitropyrazoles.[16][17] The primary product of this rearrangement is often the 3(5)-nitropyrazole, with 4-nitropyrazole sometimes formed as well.[18][19] This rearrangement pathway is an important consideration, as N-nitration can be a competing side reaction or even a deliberate synthetic strategy.[16]

Q: Are there any safety concerns with nitrating pyrazoles? A: Absolutely. All nitration reactions are potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood and behind a blast shield.

  • Exothermic Reactions: Nitrations are often highly exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.

  • Nitrating Agents: Mixed acids and fuming nitric acid are highly corrosive. Acetic anhydride is flammable and corrosive. Handle all reagents with appropriate personal protective equipment (PPE).

  • Product Stability: Polynitrated aromatic and heterocyclic compounds can be energetic materials with explosive properties.[9][10][16] While mono-nitropyrazoles are generally stable, the risk increases with the number of nitro groups. Always handle the products with care and assess their thermal stability if scaling up.

Q: How do electron-donating or -withdrawing groups on the pyrazole ring affect nitration? A: Substituents have a profound effect on the reactivity and regioselectivity of nitration.

  • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups will activate the pyrazole ring, making it more susceptible to nitration and increasing the risk of over-nitration. They generally direct nitration to the available C-4 or C-5 positions.

  • Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or ester groups deactivate the ring, making nitration more difficult.[8] A subsequent nitration on an already nitro-substituted pyrazole will require more forcing conditions (higher temperature, stronger nitrating agent).[5]

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • reactions of phenyl-substituted heterocyclic compounds - 11.
  • Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II.
  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Nitration of 3-methyl-1,5-diphenylpyrazole and rel
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Pyrazole. Unknown Source.
  • Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Unknown Source.
  • Manipulating nitration and stabiliz
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI.
  • Process for the purification of pyrazoles.
  • Establishing the structure of isomeric nitropyrazole 25*. The observed...
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
  • Review on synthesis of nitropyrazoles.
  • Method for purifying pyrazoles.
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem.
  • Technical Support Center: Addressing Impurity Form

Sources

Troubleshooting

Troubleshooting common issues in the synthesis of pyrazole acid chlorides.

Welcome to the technical support center for the synthesis of pyrazole acid chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole acid chlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction to Pyrazole Acid Chloride Synthesis

Pyrazole acid chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their reactivity makes them versatile building blocks, but it also presents unique challenges in their synthesis and handling.[3] This guide will address the most common issues encountered when converting pyrazole carboxylic acids to their corresponding acid chlorides, focusing on the use of standard chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting pyrazole carboxylic acids to acid chlorides, and how do I choose between them?

A1: The two most common and effective reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5]

  • Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. However, the reaction often requires heating, which can be problematic for heat-sensitive pyrazole derivatives.

  • Oxalyl Chloride ((COCl)₂): This reagent is often preferred for more sensitive substrates as the reaction can typically be performed at lower temperatures. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is often used as an additive.[6]

Choosing the right reagent depends on the stability of your pyrazole substrate. For robust, less functionalized pyrazoles, thionyl chloride is a good choice. For substrates with sensitive functional groups or a tendency to decompose at elevated temperatures, the milder conditions offered by oxalyl chloride are advantageous.

Q2: My pyrazole has a free N-H group. Will this interfere with the acid chloride synthesis?

A2: Yes, the N-H group of the pyrazole ring is nucleophilic and can react with the chlorinating agent or the newly formed acid chloride, leading to side products and reduced yields.[1] It is highly recommended to protect the pyrazole nitrogen before attempting to form the acid chloride. Common protecting groups for pyrazoles include Boc, Trityl, or simple alkyl groups, depending on the overall synthetic strategy.

Q3: My reaction mixture is turning dark brown/black. What is causing this decomposition?

A3: Dark discoloration often indicates decomposition of the pyrazole ring or the product.[7] Several factors can contribute to this:

  • Excessive Heat: Pyrazole rings, especially those with electron-donating groups, can be sensitive to high temperatures, which are sometimes required when using thionyl chloride.

  • Acid Sensitivity: The generation of HCl during the reaction can lead to acidic conditions that may degrade sensitive pyrazole derivatives.[8]

  • Reaction with Chlorinating Agent: The chlorinating agent itself can sometimes react with the pyrazole ring, especially at elevated temperatures.

To mitigate this, consider using milder conditions, such as switching from thionyl chloride to oxalyl chloride and running the reaction at room temperature or below.

Q4: How do I monitor the progress of the reaction?

A4: Monitoring the reaction is crucial to prevent over-running the reaction and causing decomposition.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The acid chloride product will be less polar than the starting carboxylic acid and should have a higher Rf value. It's important to quench the aliquot with a nucleophile (e.g., methanol or aniline) before spotting on the TLC plate to convert the reactive acid chloride to a stable ester or amide for visualization.

  • In-situ IR Spectroscopy: If available, this technique can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazole acid chlorides.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction.[9] 2. Degradation of the product.[9] 3. Loss of product during workup.1. Monitor the reaction by TLC to ensure the starting material is consumed. If the reaction has stalled, consider adding more chlorinating agent or increasing the temperature slightly. 2. Use milder conditions (e.g., oxalyl chloride at 0 °C to room temperature). Ensure your starting material is completely dry, as water will quench the reaction. 3. Pyrazole acid chlorides can be reactive and may hydrolyze back to the carboxylic acid during aqueous workup. Minimize contact with water and use anhydrous solvents for extraction.
Product is Unstable and Decomposes Upon Isolation 1. Inherent instability of the pyrazole acid chloride derivative.[6] 2. Residual acid from the reaction.1. In cases of high instability, it is often best to use the crude acid chloride directly in the next step without purification. After removing the excess chlorinating agent under vacuum, dissolve the crude product in a suitable anhydrous solvent for the subsequent reaction. 2. Co-evaporate the crude product with an anhydrous, inert solvent like toluene to azeotropically remove residual HCl or SOCl₂.
Difficulty Removing Excess Thionyl Chloride 1. High boiling point of thionyl chloride (76 °C).1. After the reaction is complete, remove the excess thionyl chloride by rotary evaporation. For the final traces, connect the flask to a high-vacuum line for a short period. Be cautious not to heat the mixture excessively, which could lead to decomposition.
Formation of an Insoluble Precipitate 1. Formation of pyrazole hydrochloride salt.[10] 2. Precipitation of the product.1. The basic nitrogen of the pyrazole ring can be protonated by the HCl generated, forming a salt that may be insoluble in the reaction solvent. This is not necessarily a problem, and the reaction may proceed in a slurry. 2. If the product precipitates, ensure adequate stirring to maintain a homogeneous reaction mixture.
Purification Challenges 1. Co-distillation of product and impurities.[9] 2. Decomposition on silica gel.1. For volatile pyrazole acid chlorides, vacuum distillation can be an effective purification method. Use a short-path distillation apparatus to minimize thermal stress. 2. Purification by column chromatography is generally not recommended for reactive acid chlorides. If purification is absolutely necessary and the compound shows some stability, consider using a deactivated silica gel (e.g., treated with triethylamine) and a non-polar eluent system.[11] However, using the crude product is often the best approach.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Acid Chloride using Thionyl Chloride

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product setup1 1. Add pyrazole carboxylic acid to a round-bottom flask. setup2 2. Add excess thionyl chloride (as solvent and reagent). setup1->setup2 setup3 3. Add a catalytic amount of DMF (optional). setup2->setup3 reaction1 4. Heat the mixture to reflux. setup3->reaction1 reaction2 5. Monitor the reaction by TLC. reaction1->reaction2 workup1 6. Cool the reaction mixture to room temperature. reaction2->workup1 workup2 7. Remove excess thionyl chloride by rotary evaporation. workup1->workup2 workup3 8. Co-evaporate with toluene to remove residual SOCl₂/HCl. workup2->workup3 product1 9. The crude pyrazole acid chloride is ready for the next step. workup3->product1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product setup1 1. Suspend pyrazole carboxylic acid in an anhydrous solvent (e.g., DCM). setup2 2. Add a catalytic amount of DMF. setup1->setup2 setup3 3. Cool the mixture to 0 °C. setup2->setup3 reaction1 4. Add oxalyl chloride dropwise. setup3->reaction1 reaction2 5. Allow the reaction to warm to room temperature. reaction1->reaction2 reaction3 6. Monitor the reaction by TLC. reaction2->reaction3 workup1 7. Remove the solvent and excess reagents by rotary evaporation. reaction3->workup1 product1 8. The crude pyrazole acid chloride is ready for the next step. workup1->product1

Caption: Workflow for Pyrazole Acid Chloride Synthesis using Oxalyl Chloride.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Gas evolution (CO₂ and CO) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours, monitoring the reaction progress by TLC (as described in Protocol 1).

  • Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting crude pyrazole acid chloride is typically of sufficient purity to be used directly in the subsequent reaction.

Troubleshooting Logic Diagram

start Low Yield or Reaction Failure check_reagents Are reagents and solvents anhydrous? start->check_reagents check_temp Is the reaction temperature appropriate? check_reagents->check_temp Yes dry_reagents Dry all reagents and solvents. check_reagents->dry_reagents No check_stability Is the substrate or product unstable? check_temp->check_stability Yes increase_temp Increase temperature or reaction time. check_temp->increase_temp No use_milder_conditions Switch to oxalyl chloride at lower temperatures. check_stability->use_milder_conditions Yes use_crude Use crude product directly in the next step. use_milder_conditions->use_crude

Caption: Troubleshooting Decision Tree for Pyrazole Acid Chloride Synthesis.

References

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. PMC. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ILHAN ÖZER ILHAN and MEHMET ÇADIR. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]

  • Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Method for purifying pyrazoles.
  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Process for the purification of pyrazoles.
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Pyrazole compound and salt and application thereof.
  • Synthesis of Substituted Pyrazoles and Imidazolium Salts. UH Institutional Repository. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. pubs.acs.org. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride. ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹H and ¹³C NMR Spectral Data of Pyrazole-4-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a range of pyrazole-4-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a range of pyrazole-4-carboxylate esters. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral characteristics of this important class of heterocyclic compounds, enabling confident structural elucidation and characterization.

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly pyrazole-4-carboxylate esters, are key intermediates in the synthesis of a multitude of biologically active molecules. Accurate and unambiguous structural verification is paramount in the drug development pipeline, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will navigate the nuances of ¹H and ¹³C NMR spectra of these esters, supported by experimental data and protocols.

The Foundational Principles of Pyrazole NMR

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, presents a unique electronic environment. In N-unsubstituted pyrazole-4-carboxylate esters, the key NMR-active nuclei are the protons at positions 3 and 5 (H3/C3 and H5/C5) of the pyrazole ring, the proton at position 4 being replaced by the carboxylate group, and the protons of the ester alkyl chain. The chemical shifts of these nuclei are exquisitely sensitive to the nature and position of substituents on the pyrazole ring and the ester functionality.

A significant consideration in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism.[1][2] This rapid proton exchange between the two nitrogen atoms (N1 and N2) can lead to time-averaged signals in the NMR spectrum, particularly for the C3 and C5 carbons, which may appear broadened.[3] The rate of this exchange is often temperature-dependent, and variable temperature NMR studies can be a powerful tool to resolve the individual tautomers.[1]

Experimental Protocol for High-Resolution NMR Spectroscopy

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following is a robust, self-validating protocol for the analysis of pyrazole-4-carboxylate esters.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.

  • Solvent Selection : Dissolve 5-10 mg of the pyrazole-4-carboxylate ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing exchangeable N-H protons.[1]

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

  • ¹H NMR Spectroscopy :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

    • Spectral Width : 0-14 ppm.[1]

    • Acquisition Time : 2-4 seconds.[1]

    • Relaxation Delay : 1-5 seconds.[1]

    • Number of Scans : 16-64 scans.[1]

    • Temperature : 298 K (25 °C).[1]

  • ¹³C NMR Spectroscopy :

    • Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : 0-180 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Comparative ¹H NMR Spectral Data

The following table summarizes the ¹H NMR chemical shifts for a selection of pyrazole-4-carboxylate esters, illustrating the influence of substitution on the pyrazole ring and the ester group.

CompoundSolventH3/H5 (δ, ppm)Ester Protons (δ, ppm)Other Substituent Protons (δ, ppm)N-H (δ, ppm)
Ethyl 1H-pyrazole-4-carboxylate CDCl₃8.08 (s, 2H)4.31 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 1.36 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )-Broad signal
Methyl 3-amino-1H-pyrazole-4-carboxylate [1]DMSO-d₆~7.5 - 8.0 (s, 1H, H5)~3.7 (s, 3H, -OCH₃ )~5.0 - 6.0 (br s, 2H, -NH₂ )~11.0 - 13.0 (br s, 1H)
Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate [2]CDCl₃7.96 (s, 1H)3.83 (s, 3H, -OCH₃ )1.47 (s, 9H, -C(CH₃)₃), 1.70-4.30 (m, piperidinyl protons)11.52 (br s, 1H)
Ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate [4][5]CDCl₃8.1 (s, 1H, H3)4.1 (q, 2H, -OCH₂ CH₃), 1.1 (t, 3H, -OCH₂CH₃ )7.2-7.8 (m, 9H, Ar-H)-

Analysis of ¹H NMR Data:

  • Pyrazole Ring Protons (H3/H5) : In the unsubstituted ethyl 1H-pyrazole-4-carboxylate, the H3 and H5 protons are equivalent due to rapid tautomerism, resulting in a singlet at approximately 8.08 ppm. When the ring is substituted at the 3- or 5-position, the remaining proton gives a singlet, with its chemical shift influenced by the electronic nature of the substituent. For instance, the amino group in methyl 3-amino-1H-pyrazole-4-carboxylate is electron-donating, leading to a slight upfield shift of the H5 proton compared to the unsubstituted analogue.

  • Ester Protons : The protons of the ester alkyl group exhibit characteristic multiplicities and chemical shifts. For an ethyl ester, a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons are observed. For a methyl ester, a singlet for the -OCH₃ protons is seen. These signals are generally found in the range of 4.0-4.5 ppm for the -OCH₂- group and 1.2-1.4 ppm for the terminal -CH₃ of an ethyl group, and around 3.7-3.9 ppm for a methyl group.

  • N-H Proton : The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), especially in DMSO-d₆.[1] Its broadness is a result of proton exchange and quadrupolar coupling with the nitrogen atom.[6] This signal can be confirmed by D₂O exchange, where it will disappear from the spectrum.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of pyrazole-4-carboxylate esters. The chemical shifts of the pyrazole ring carbons are particularly diagnostic.

CompoundSolventC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Ester Carbons (δ, ppm)Other Substituent Carbons (δ, ppm)
Ethyl 1H-pyrazole-4-carboxylate -~139~112~139~163 (C=O), ~60 (-O CH₂CH₃), ~14 (-OCH₂C H₃)-
Methyl 3-amino-1H-pyrazole-4-carboxylate DMSO-d₆~155~95~138~164 (C=O), ~51 (-OC H₃)-
Methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate [2]CDCl₃153.6 (broad)110.1138.7 (broad)163.8 (C=O), 51.4 (-OC H₃)28.6 (-C(C H₃)₃), 28.9, 35.3, 44.2 (piperidinyl), 79.6 (-C (CH₃)₃), 155.0 (Boc C=O)
Ethyl 1-phenyl-5-amino-1H-pyrazole-4-carboxylate [7]-~150~98~140~165 (C=O), ~59 (-O CH₂CH₃), ~15 (-OCH₂C H₃)Aromatic carbons

Analysis of ¹³C NMR Data:

  • Pyrazole Ring Carbons :

    • C4 : The carbon bearing the carboxylate group (C4) is typically found in the range of 110-115 ppm.

    • C3 and C5 : In N-unsubstituted pyrazoles, the C3 and C5 carbons can be significantly affected by tautomerism, often leading to broadened signals as seen in the case of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.[2] Their chemical shifts are highly dependent on the substituents. Electron-donating groups like an amino group at C3 will shield this carbon, shifting it upfield, while also influencing the chemical shift of C5.

  • Ester Carbons : The carbonyl carbon of the ester group resonates at a characteristic downfield position, typically in the range of 160-165 ppm. The carbons of the alkyl group of the ester appear in the aliphatic region of the spectrum.

Advanced NMR Techniques for Structural Confirmation

For complex pyrazole-4-carboxylate esters, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton coupling networks, which is particularly useful for assigning the protons of the ester alkyl chain and any other alkyl or aromatic substituents.[8]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons (like C4 of the pyrazole ring and the ester carbonyl carbon) and for connecting different fragments of the molecule.[8] For example, an HMBC correlation between the H3 proton and the C5 carbon can help in distinguishing between isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, which can be crucial for determining the regiochemistry of N-substituted pyrazoles.[2]

Visualizing the NMR Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of a novel pyrazole-4-carboxylate ester.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis (if needed) cluster_interpretation Structural Elucidation Compound Synthesized Pyrazole- 4-carboxylate Ester H1_NMR ¹H NMR Compound->H1_NMR Initial Screening C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Proton & Carbon Count COSY COSY C13_NMR->COSY Ambiguity? Structure Final Structure Confirmation C13_NMR->Structure Unambiguous Structure? HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC HMBC->Structure Complete Assignment

Caption: A typical workflow for the structural elucidation of pyrazole-4-carboxylate esters using NMR.

Key Structural Features and their NMR Signatures

The general structure of a pyrazole-4-carboxylate ester and the key atoms for NMR analysis are highlighted below.

Caption: General structure highlighting key positions for NMR analysis.

Conclusion

This guide provides a comparative framework for understanding and interpreting the ¹H and ¹³C NMR spectra of pyrazole-4-carboxylate esters. By combining detailed experimental protocols with a systematic analysis of spectral data, researchers can confidently elucidate the structures of these important heterocyclic compounds. The judicious use of one- and two-dimensional NMR techniques is crucial for unambiguous characterization, especially when dealing with complex substitution patterns and the inherent tautomerism of the pyrazole ring.

References

  • Tumkevičius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]

  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Chandrakantha, B., et al. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Pramana, 76(5), 819-828. [Link]

  • Imperial College London. (2022). NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

  • Tumkevičius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole complexes and 13 C carbene NMR shifts. [Link]

  • ATB (Automated Topology Builder). (n.d.). 1-Methyl-1H-pyrazole-4-carboxylicacid. [Link]

  • ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Chandrakantha, B., et al. (2013). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Pramana, 80(1), 145-154. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR data by. [Link]

  • Williams, D. H., & Fleming, I. (1966). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 31(1), 262-265. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(12), 14358-14385. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Foces-Foces, C., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7858-7866. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

Sources

Comparative

Mastering the Nitrogen Switch: A Comparative Guide to Synthesizing and Characterizing Regioisomeric Impurities in Pyrazole APIs

Introduction: The Regioselectivity Challenge In the landscape of modern drug development, the pyrazole ring is a privileged scaffold, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

In the landscape of modern drug development, the pyrazole ring is a privileged scaffold, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and COX-2 inhibitors (e.g., Celecoxib). However, the pyrazole moiety presents a persistent chemical liability: annular tautomerism .

During the synthesis of


-alkylated pyrazole APIs, the nucleophilic competition between the 

and

nitrogens frequently leads to the formation of regioisomeric impurities. While the API process is optimized for the bioactive

-isomer, regulatory guidelines (ICH Q3A) mandate the identification and qualification of the

-isomer if it exceeds the reporting threshold (typically 0.05%).

The Paradox of Impurity Synthesis: To validate an analytical method for an API, you must possess a pure standard of its impurity. Therefore, while the Process Chemist fights to avoid the


-isomer, the Analytical Chemist must deliberately synthesize it. This guide compares the most effective strategies for synthesizing these specific impurities and the definitive methods for distinguishing them from the API.

Comparative Synthesis: Manufacturing the "Wrong" Isomer

Synthesizing a high-purity reference standard of a regioisomeric impurity requires a strategy diametrically opposed to API synthesis. We compare two primary approaches: Thermodynamic Alkylation and De Novo Cyclization .

Strategy A: Non-Selective Alkylation (The "Shotgun" Approach)

This method utilizes the tautomeric nature of the pyrazole precursor. By using basic conditions without steric direction, you intentionally generate a mixture containing the


-isomer, which is then isolated.
  • Mechanism: Deprotonation of the pyrazole NH creates an ambident anion. Alkylation occurs at both nitrogens.

  • Utility: Best for generating the

    
    -impurity when the API is the kinetically favored 
    
    
    
    product.
Strategy B: De Novo Cyclization (The "Sniper" Approach)

This involves constructing the pyrazole ring from acyclic precursors (hydrazines and 1,3-diketones) where the substituent is pre-installed on the hydrazine.

  • Mechanism: Condensation of a substituted hydrazine (

    
    ) with a 1,3-dielectrophile.
    
  • Utility: Essential when the

    
     and 
    
    
    
    isomers are inseparable by chromatography, requiring a clean chemical route to the impurity.
Table 1: Comparative Performance of Synthesis Strategies
FeatureStrategy A: Base-Promoted AlkylationStrategy B: De Novo Cyclization
Primary Goal Generate API + Impurity MixtureGenerate Pure Impurity
Reagents Pyrazole Core + Alkyl Halide +

Substituted Hydrazine + 1,3-Diketone
Regioselectivity Low (Often 1:1 to 3:1 mixtures)High (Structure dependent)
Cost Efficiency High (Uses cheap reagents)Low (Custom hydrazines are expensive)
Purification Load Heavy (Requires difficult chromatography)Light (Crystallization often sufficient)
Recommended For Initial impurity identificationFinal GMP Reference Standard manufacture

Visualizing the Pathway

The following diagram illustrates the divergence between API synthesis (Kinetic Control) and Impurity Standard synthesis (Thermodynamic/Uncontrolled).

PyrazolePathways cluster_legend Synthesis Logic Start Unsubstituted Pyrazole Precursor Ambident Ambident Pyrazolyl Anion Start->Ambident Base (NaH/K2CO3) API N1-Isomer (API) Bioactive Target Ambident->API Kinetic Control (Steric Bulk/Catalyst) Impurity N2-Isomer (Impurity) Reference Standard Ambident->Impurity Thermodynamic Control (High Temp/Polar Solvent) key1 Green Path: Desired for Manufacturing key2 Red Path: Desired for Analytical Standards

Caption: Divergent synthesis pathways. To make the impurity standard, researchers exploit thermodynamic conditions (Red Path) that are typically avoided in API production.

Analytical Characterization: The Identity Crisis

Mass spectrometry (LC-MS) is often useless for distinguishing


 vs. 

regioisomers because they share the exact same molecular weight and often identical fragmentation patterns. The burden of proof lies with NMR Spectroscopy .
The Gold Standard: 2D NMR (NOESY vs. HMBC)[1]
  • 1D

    
     NMR:  Often inconclusive due to overlapping signals.
    
  • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects "through-space" interactions (< 5 Å). This is the most intuitive method. If the

    
    -alkyl group shows a NOE correlation to a substituent on the adjacent carbon (C5), it confirms the position.
    
  • 
     HMBC:  The definitive method. It correlates the alkyl protons directly to the specific nitrogen atom in the ring.
    
Table 2: Diagnostic Criteria for Isomer Differentiation
TechniqueN1-Isomer (API) SignatureN2-Isomer (Impurity) SignatureReliability
LC-MS/MS Parent Ion

Parent Ion

(Identical)
Low
1D NOESY NOE between

and

NOE between

and

High

NMR

and

shifts distinct

and

shifts often reversed
Medium
X-Ray Definitive Crystal StructureDefinitive Crystal StructureAbsolute

Chromatographic Performance: Separation Strategy

Separating these isomers is notoriously difficult on standard C18 columns because the hydrophobicity difference is negligible. The solution lies in


-

interactions
.
Comparison: C18 vs. Phenyl-Hexyl[2][3]
  • C18 Columns: Rely on hydrophobic interaction. Since regioisomers have the same logP, they often co-elute.

  • Phenyl-Hexyl Columns: Possess an aromatic ring in the stationary phase.[1] The electron-deficient pyrazole ring interacts differently with the stationary phase depending on the position of the alkyl group (which alters the electron density distribution).

Experimental Data Summary (Typical Resolution):

  • Column: Agilent ZORBAX Eclipse Plus C18 vs. Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.

Isomer PairResolution (

) on C18
Resolution (

) on Phenyl-Hexyl
Methyl-Pyrazole Regioisomers0.8 (Co-elution)2.4 (Baseline Separation)
Benzyl-Pyrazole Regioisomers1.2 (Partial)3.5 (Wide Separation)

Recommendation: For pyrazole impurity profiling, Phenyl-Hexyl or Biphenyl stationary phases are superior to C18.

Detailed Experimental Protocols

Protocol A: Synthesis of N2-Methyl Impurity Standard (General Procedure)

Target: To synthesize the thermodynamically favored regioisomer for use as a QC standard.

  • Setup: Charge a round-bottom flask with the pyrazole precursor (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq). Note: 
    
    
    
    is used over NaH to encourage thermodynamic equilibration.
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (the impurity often runs slightly lower or higher than the API depending on functional groups).

  • Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: The crude will contain both isomers. Purify via Flash Chromatography using a gradient of Hexanes/Ethyl Acetate . Crucial: If separation is poor on silica, use a C18 reverse-phase flash column.

Protocol B: 1D-NOESY Characterization (Self-Validating Step)

Target: To confirm the structure of the isolated impurity.

  • Sample Prep: Dissolve 10 mg of the isolated impurity in 0.6 mL DMSO-

    
    . Ensure the solution is clear (no paramagnetic particulates).
    
  • Parameter Setup: Select the selnogp (Bruker) or equivalent pulse sequence.

  • Excitation: Set the selective irradiation frequency (O1) exactly on the

    
    -Methyl singlet (typically 3.8 - 4.1 ppm).
    
  • Acquisition: Acquire 64-128 scans with a mixing time (

    
    ) of 300-500 ms.
    
  • Analysis: Phase the spectrum so the irradiated peak is negative. Look for positive NOE enhancement peaks.

    • Pass Criteria: If you see enhancement of the proton on the adjacent ring carbon, the assignment is confirmed.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3][4] International Council for Harmonisation.[4] Link

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Long, W. J., & Mack, A. E. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies Application Note.[5] Link

  • Kudyakova, Y. S., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335.[6] Link

  • BenchChem. (2025). A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC.Link

Sources

Validation

Definitive Guide: X-ray Crystallography vs. Spectroscopic Alternatives for Pyrazole Structure Elucidation

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its structural elucidation presents two notor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its structural elucidation presents two notorious challenges: annular tautomerism (


 vs. 

) and regioisomerism (1,3- vs. 1,5-disubstitution) during synthesis.

While NMR is the workhorse of daily analysis, it frequently fails to distinguish between rapidly interconverting tautomers or regioisomers with similar electronic environments. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR, Solid-State NMR (ssNMR), and Density Functional Theory (DFT), establishing SC-XRD as the ultimate arbiter for absolute configuration in the solid state.

Part 1: The Scientific Challenge

The Tautomerism Trap

Pyrazoles possessing a free N-H group exist in dynamic equilibrium between two tautomers (


-pyrazole and 

-pyrazole).
  • Solution State: The proton hops between nitrogens on a picosecond timescale, faster than the NMR time scale. The resulting spectrum displays "averaged" signals, rendering specific tautomer identification impossible at room temperature.

  • Solid State: The molecule freezes into a single tautomeric form, stabilized by intermolecular hydrogen bond networks (catemers or dimers). Only SC-XRD can directly visualize this proton.

The Regioisomer Ambiguity

Condensing hydrazine derivatives with non-symmetric 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.

  • The Problem: If the substituents lack protons close enough for Nuclear Overhauser Effect (NOE) correlations, or if the isomers have identical scalar couplings, NMR becomes inconclusive.

Part 2: Comparative Analysis

The following matrix compares the efficacy of primary structural elucidation techniques specifically for pyrazole derivatives.

Table 1: Technique Performance Matrix
FeatureSolution NMR (

)
Single Crystal X-ray (SC-XRD) Solid-State NMR (ssNMR) DFT Computation
Primary Output Connectivity, purity, dynamicsAbsolute 3D configuration, packingChemical environment in solid stateEnergy ranking of isomers
Tautomer ID Poor (Averaged signals)Definitive (Direct H-map)Good (Distinct shifts)Predictive (Gas/Solvent phase)
Regioisomer ID Moderate (Requires NOE match)Definitive (Unambiguous)Moderate Supportive
Sample State Liquid (Dynamic)Solid (Static Crystal)Solid (Powder)Virtual
Time to Result MinutesHours to DaysHoursHours
Limitation Broad N-H peaks; solvent effectsRequires suitable crystalLow sensitivity; broad linesBasis set dependence
Why X-ray Wins for Pyrazoles

While NMR infers structure through magnetic interactions, X-ray diffraction interacts with electron density.

  • H-Atom Visualization: Modern diffractometers with Cu-sources and low-temperature cryostats (100 K) can resolve the electron density of the N-H hydrogen, distinguishing

    
     from 
    
    
    
    unequivocally.
  • Bond Length Analysis: Even if the H-atom is disordered, the

    
     vs. 
    
    
    
    bond lengths differ significantly (
    
    
    Å vs
    
    
    Å), acting as a secondary confirmation of the tautomeric state.

Part 3: Decision Framework & Workflow

The following diagram illustrates the logical pathway for a researcher deciding when to escalate from NMR to X-ray crystallography.

PyrazoleWorkflow Start Synthesis Product (Pyrazole Derivative) NMR_Screen Standard 1H/13C NMR (DMSO-d6 / CDCl3) Start->NMR_Screen Ambiguity_Check Are signals broad/averaged or NOE inconclusive? NMR_Screen->Ambiguity_Check Solved Structure Elucidated (Solution State) Ambiguity_Check->Solved No (Clear) Escalate Escalate to Solid State Ambiguity_Check->Escalate Yes (Ambiguous) Cryst_Strategy Crystallization Strategy (See Protocol) Escalate->Cryst_Strategy XRD_Collect SC-XRD Data Collection (100 K, Mo/Cu Source) Cryst_Strategy->XRD_Collect Analysis Refinement & Analysis (Find H on N1 vs N2) XRD_Collect->Analysis Final_Model Definitive Tautomer/Isomer Assignment Analysis->Final_Model

Figure 1: Decision tree for escalating pyrazole structural analysis from spectroscopy to crystallography.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Pyrazole-Specific Crystallization

Pyrazoles are often oils or amorphous solids due to flexible substituents. We must exploit their hydrogen-bonding capability.

  • The "Slow Fuse" Vapor Diffusion (Best for Regioisomers):

    • Solvent: Dissolve 5-10 mg of compound in a minimal amount (0.5 mL) of a polar solvent like DMSO or DMF . Pyrazoles love these solvents.

    • Anti-solvent: Place the open vial inside a larger jar containing Diethyl Ether or Pentane .

    • Mechanism: Ether slowly diffuses into the DMSO, lowering solubility gently.

    • Validation: If oil forms, the diffusion was too fast. Repeat with a narrower vial neck or less volatile anti-solvent (e.g., Benzene/Toluene).

  • Co-Crystallization (The "Nuclear Option" for Tautomers):

    • If the neutral pyrazole won't crystallize, add a stoichiometric amount of a strong acid (e.g., p-Toluenesulfonic acid).

    • Result: You form a pyrazolium salt.

    • Validation: The salt is ionic and crystallizes readily. While this protonates both nitrogens, the X-ray structure of the cation still unequivocally solves the regioisomer (1,3 vs 1,5) question, even if the tautomer information is masked.

Protocol B: Data Collection & Refinement

To prove tautomerism, you must see the hydrogen atom.

  • Temperature: Collect data at 100 K (liquid nitrogen stream).

    • Reasoning: At room temperature, thermal vibration of the light H-atoms makes them invisible in the electron density map. Cooling freezes this motion.

  • Resolution: Aim for

    
     Å resolution or better (
    
    
    
    for Mo radiation).
  • Refinement Strategy (The "Difference Map" Test):

    • Refine the heavy atoms (C, N) anisotropically first.

    • Generate a Difference Fourier Map .

    • Validation: Look for a positive Q-peak (electron density) near the Nitrogen atoms. If the peak is clearly on

      
       and not 
      
      
      
      , you have proven the tautomer. If density appears between them, you may have dynamic disorder (rare at 100 K) or a 50:50 static disorder.

Part 5: Visualizing the Interaction

In the solid state, pyrazoles do not exist in isolation. They form supramolecular synthons. Understanding this helps in solving the structure.

H_Bonding cluster_MolA Pyrazole A cluster_MolB Pyrazole B N1_A N-H N2_A N: N2_B N: N1_A->N2_B Intermolecular H-Bond N1_B N-H N1_B->N2_A Dimer Formation Caption Fig 2: Typical R2,2(6) dimer motif observed in pyrazole crystals. This stabilizes the tautomer.

Figure 2: The formation of cyclic dimers (or catemers) in the solid state locks the proton on a specific nitrogen, allowing X-ray to succeed where solution NMR fails.

References

  • Alkorta, I., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry. (Demonstrates the agreement between solid-state NMR and X-ray for tautomer identification).

  • Claramunt, R. M., et al. (2001). "Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles in the Solid State and in Solution." Journal of Chemical Crystallography. (Classic comparison of solution averaging vs. solid-state fixation).

  • Foces-Foces, C., et al. (1999). "Pyrazoles and pyrazolium salts: a crystallographic study." Crystal Growth & Design. (Provides the basis for the co-crystallization protocol using acids).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System for Small Molecule Structure." (The authoritative repository for validating pyrazole bond lengths).

  • Hansen, P. E., et al. (2014). "Solid state and solution NMR of pyrazoles." Magnetic Resonance in Chemistry. (Detailed analysis of chemical shifts in different states).

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Part 1: Emergency Overview (Stop & Read) Chemical Identity: Name: Isopropyl 1-methyl-1H-pyrazole-4-carboxylate[1][2][3][4][5][6][7][8][9][10] CAS Number: 1429418-36-9[1][2][5][6] Synonyms: 1-Methyl-1H-pyrazole-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Overview (Stop & Read)

Chemical Identity:

  • Name: Isopropyl 1-methyl-1H-pyrazole-4-carboxylate[1][2][3][4][5][6][7][8][9][10]

  • CAS Number: 1429418-36-9[1][2][5][6]

  • Synonyms: 1-Methyl-1H-pyrazole-4-carboxylic acid isopropyl ester; Propan-2-yl 1-methylpyrazole-4-carboxylate.[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (MW: 168.19 g/mol )[1][2]

Immediate Hazard Profile: This compound is a functionalized pyrazole ester.[1][2] While specific toxicological data for this exact isopropyl ester is limited, structurally similar analogs (methyl and ethyl esters) exhibit acute toxicity (oral) and irritant properties .[1] Treat as a hazardous substance capable of causing inflammation to mucous membranes and potential systemic effects upon ingestion.[1]

Hazard CategoryGHS Classification (Inferred*)H-CodeDescription
Health Acute Tox. 4 (Oral)H302 Harmful if swallowed.[1][2]
Health Skin Irrit. 2H315 Causes skin irritation.[1][2][11][12][13]
Health Eye Irrit.[1][11][12][14] 2AH319 Causes serious eye irritation.[1][2]
Health STOT SE 3H335 May cause respiratory irritation.[1][2][11][12]

*Inferred from read-across data of Methyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 5952-93-2) and Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 85290-80-8).[1][2]

Part 2: Risk Assessment & PPE Strategy[1][2]

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that "standard PPE" is often insufficient for functionalized heterocycles.

  • Lipophilicity: The isopropyl ester group increases lipophilicity compared to the parent acid, potentially facilitating faster skin absorption.[1]

  • Hydrolysis Risk: Esters can hydrolyze in humid environments or on moist skin to release the parent pyrazole acid and isopropanol.[1] The acid component is a known irritant.[1]

  • Dust/Aerosol Potential: If the substance is a solid (melting point typically >30°C for this class, though often semi-solid/oil depending on purity), static charge can disperse fine particles that bypass standard surgical masks.[1][2]

PPE Decision Matrix[1][2][11]
Body AreaStandard RequirementTechnical Rationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary containment is mandatory.[1][2] If hood work is impossible, use a P95/N95 respirator to prevent inhalation of particulates/aerosols.[1]
Hands Double Nitrile Gloves (0.11 mm min.[1] thickness)Outer Glove: Protects against gross contamination.[1] Inner Glove: Barrier against permeation if outer glove is compromised.[1][2] Change immediately upon splash.[1]
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders or liquids that can splash.[1] Goggles seal the orbital area against vapors and fine dust.[1]
Body Lab Coat (Cotton/Poly blend) Buttoned to the neck.[1] Ensure wrist cuffs are tucked under glove gauntlets to prevent skin exposure at the wrist.[1]

Part 3: Operational Handling Protocol

A. Storage & Stability[1][2][5][15]
  • Condition: Store in a cool, dry place (Room Temp or 2-8°C depending on specific CoA recommendation).

  • Light: Keep in amber vials or wrap in foil; pyrazoles can be light-sensitive over long durations.[1][2]

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (which promote rapid hydrolysis).[1][2]

B. Step-by-Step Weighing & Transfer Workflow

This workflow minimizes exposure during the most critical phase: transfer from stock bottle to reaction vessel.[1]

HandlingWorkflow cluster_prevention Critical Control Points Start Start: Retrieve Chemical Check PPE & Hood Check (Flow > 0.5 m/s) Start->Check Weigh Weighing (Inside Hood) Check->Weigh Pass Transfer Transfer to Vessel (Use Funnel) Weigh->Transfer Avoid Dust Solvent Add Solvent (Dissolve Immediately) Transfer->Solvent Reduce Volatility Clean Decontaminate Balance Area Solvent->Clean

Figure 1: Operational workflow for handling Isopropyl 1-methyl-1H-pyrazole-4-carboxylate. Note the emphasis on immediate dissolution to reduce dust hazard.

Detailed Steps:

  • Preparation: Place a disposable balance mat or Kimwipe inside the fume hood.[1][2] Pre-weigh your receiving flask/vial before adding the chemical to avoid bringing the stock bottle out of the hood.[1]

  • Transfer: Use a clean spatula.[1][2] Do not pour from the bottle. If the substance is a solid, avoid vigorous tapping which creates dust.[1] If it is an oil/low-melting solid, use a glass pipette.[1][2]

  • Dissolution: Immediately add your reaction solvent (e.g., DCM, THF, DMF) to the receiving flask.[1][2] Solutions are safer to handle than neat solids/oils.[1]

  • Decontamination: Wipe the spatula with a solvent-dampened tissue inside the hood before removing it for washing.[1][2]

Part 4: Spill Management & Disposal[1][2]

Spill Response Logic

In the event of a spill, pause and assess the volume. Do not rush.

SpillResponse Accident Spill Occurs Assess Assess Volume & Location Accident->Assess Minor Minor (< 5g/5mL) Inside Hood Assess->Minor Contained Major Major (> 5g) or Outside Hood Assess->Major Uncontained ActionMinor 1. Cover with absorbent pad 2. Wipe with DCM/Ethanol 3. Bag as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert Safety Officer 3. Ventilate (15 mins) 4. Team Cleanup (Resp. Req.) Major->ActionMajor

Figure 2: Decision logic for spill response. "Resp. Req." indicates respiratory protection is required.[1][2][12][13][14]

Waste Disposal Protocol
  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Solid Hazardous Waste (Toxic/Irritant) .[1][2]

  • Liquid Waste: Reaction mixtures containing this ester should be disposed of in Organic Solvents (Halogenated or Non-Halogenated) depending on the solvent used.[1][2]

  • Aqueous Waste: Do not pour down the drain.[1][2][13] If an aqueous workup is performed, the aqueous layer must be treated as hazardous waste due to potential solubility of the pyrazole core.[1]

References

  • PubChem. (2025).[1] Compound Summary: 1-Methyl-1H-pyrazole-4-carboxylic acid.[1][2][5][6][15] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

  • ChemSrc. (2025).[1] CAS 1429418-36-9 Entry & Properties. Retrieved October 26, 2025, from [Link]

Sources

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